Paclitaxel-d5
Description
Structure
2D Structure
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1/i8D,12D,13D,18D,19D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCINICONZNJXQF-JQTCHTAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](C2=CC=CC=C2)[C@H](C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H](C[C@@H]6[C@]5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H51NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
858.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is Paclitaxel-d5 and its primary use in research
An In-depth Analysis of Deuterated Paclitaxel and its Application as an Internal Standard in Quantitative Research
For Immediate Release
This technical guide provides a comprehensive overview of Paclitaxel-d5, a deuterated analog of the widely used anti-cancer drug Paclitaxel. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its primary application in research, detailed experimental protocols, and relevant biological pathways.
Introduction to this compound
This compound is a stable isotope-labeled form of Paclitaxel, where five hydrogen atoms on the benzoyl group have been replaced with deuterium. This isotopic substitution results in a molecule with a higher molecular weight than Paclitaxel, while retaining the same chemical properties. This key difference makes this compound an ideal internal standard for the quantitative analysis of Paclitaxel in biological matrices using mass spectrometry-based techniques.[1][2] Its primary role is to correct for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of Paclitaxel quantification.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C47H46D5NO14 | [1][3] |
| Molecular Weight | ~859.0 g/mol | [1] |
| Purity | ≥98% | [3] |
| Isotopic Enrichment | ≥99% deuterated forms (d1-d5) | [1] |
| Appearance | Solid | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] |
| Storage Temperature | -20°C | [1] |
Primary Use in Research: An Internal Standard for Quantitative Analysis
The predominant application of this compound in research is as an internal standard for the accurate quantification of Paclitaxel in various biological samples, such as plasma, serum, and tissue homogenates.[4] This is crucial in pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it closely mimics the behavior of the analyte (Paclitaxel) during sample extraction, ionization, and fragmentation, thus compensating for matrix effects and procedural losses.
Experimental Workflow for Paclitaxel Quantification
The general workflow for quantifying Paclitaxel in a biological sample using this compound as an internal standard involves several key steps, as illustrated in the following diagram.
Caption: Experimental workflow for Paclitaxel quantification.
Detailed Experimental Protocols
While specific parameters may vary between laboratories and instrumentation, the following sections provide a representative protocol for the quantification of Paclitaxel in human plasma using this compound as an internal standard, based on published methodologies.[5][6]
Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of Paclitaxel and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Paclitaxel stock solution to create working standards for the calibration curve. A separate working solution of this compound is prepared for spiking.
-
Calibration Curve: Spike blank human plasma with the Paclitaxel working standards to create a calibration curve covering the expected concentration range of the study samples (e.g., 1 to 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the assay.
Sample Preparation
-
Aliquoting: Aliquot a small volume of plasma sample (e.g., 100 µL) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a fixed amount of the this compound working solution to each sample, standard, and QC, except for the blank matrix.
-
Protein Precipitation/Extraction: Add a protein precipitating agent and extraction solvent (e.g., acetonitrile or methyl tert-butyl ether) to the plasma samples. Vortex vigorously to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing Paclitaxel and this compound to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a specific volume of the initial mobile phase.
LC-MS/MS Conditions
A summary of typical LC-MS/MS parameters is provided in Table 2.
| Parameter | Typical Value |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.5 mL/min |
| Gradient | A gradient elution is typically used to separate Paclitaxel from matrix components. |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transitions | Paclitaxel: m/z 854.4 -> 286.2; this compound: m/z 859.4 -> 291.2 |
Quantitative Data Summary
The use of this compound as an internal standard allows for the generation of high-quality quantitative data. Table 3 summarizes typical performance characteristics of LC-MS/MS methods for Paclitaxel quantification.
| Parameter | Typical Performance | Reference |
| Linearity (r²) | > 0.99 | [6] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | [6] |
| Intra-day Precision (%CV) | < 15% | [5] |
| Inter-day Precision (%CV) | < 15% | [5] |
| Accuracy | 85 - 115% | [5] |
| Extraction Recovery | > 80% | [4] |
Biological Context: Paclitaxel Metabolism and Signaling Pathways
While this compound's primary role is analytical, understanding the biological fate and action of Paclitaxel is crucial for interpreting the quantitative data obtained.
Paclitaxel Metabolism
Paclitaxel is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4.[4] These enzymes hydroxylate Paclitaxel to form less active metabolites. The quantification of Paclitaxel and its metabolites is essential for understanding its pharmacokinetic profile and potential drug-drug interactions.
Caption: Metabolic pathway of Paclitaxel.
Paclitaxel-Induced Apoptosis and the p53 Signaling Pathway
Paclitaxel exerts its anti-cancer effects by stabilizing microtubules, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[7] One of the key signaling pathways involved in Paclitaxel-induced apoptosis is the p53 pathway.[3][8] Paclitaxel treatment can lead to the phosphorylation and activation of p53, a tumor suppressor protein, which in turn activates downstream targets that promote apoptosis.
Caption: Paclitaxel-induced p53 signaling pathway.
Conclusion
This compound is an indispensable tool for researchers in the fields of pharmacology, toxicology, and drug development. Its use as an internal standard in LC-MS/MS assays ensures the reliable quantification of Paclitaxel, providing critical data for understanding its pharmacokinetics, metabolism, and mechanism of action. This technical guide provides a foundational understanding and practical protocols to aid researchers in the effective utilization of this compound in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. P450 induction alters paclitaxel pharmacokinetics and tissue distribution with multiple dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paclitaxel Induce Apoptosis of Giant Cells Tumor of Bone via TP53INP1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paclitaxel promotes lung cancer cell apoptosis via MEG3-P53 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Paclitaxel-d5 (CAS Number: 1129540-33-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Paclitaxel-d5, a deuterated analog of the widely used anti-cancer drug, Paclitaxel. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, analytical methodologies, and applications in research.
Core Compound Information
This compound is a stable isotope-labeled version of Paclitaxel, where five hydrogen atoms on the benzoyl group have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in various research applications, particularly in pharmacokinetic and metabolism studies, where it serves as an internal standard for the accurate quantification of Paclitaxel in biological matrices.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value |
| CAS Number | 1129540-33-5 |
| Molecular Formula | C₄₇H₄₆D₅NO₁₄ |
| Molecular Weight | 858.94 g/mol |
| Appearance | White to Off-White Solid |
| Purity | ≥98% |
| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₅) |
| Solubility | Slightly soluble in chloroform and methanol |
| Storage Conditions | -20°C |
Mechanism of Action of the Parent Compound (Paclitaxel)
Understanding the mechanism of action of the parent compound, Paclitaxel, is crucial for designing experiments with its deuterated analog. Paclitaxel is a potent anti-mitotic agent that functions by stabilizing microtubules, which are essential components of the cell's cytoskeleton.[1][2]
Key aspects of Paclitaxel's mechanism of action include:
-
Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and preventing their depolymerization. This leads to the formation of abnormally stable and non-functional microtubules.[1][2]
-
Mitotic Arrest: The disruption of normal microtubule dynamics interferes with the formation of the mitotic spindle during cell division, causing the cell cycle to arrest in the G2/M phase.[1]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis), which is the primary mechanism by which Paclitaxel exerts its cytotoxic effects against cancer cells.[1]
Experimental Protocols
The primary application of this compound is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). Below are detailed protocols for its use in such applications.
Quantification of Paclitaxel in Biological Matrices using LC-MS/MS with this compound as an Internal Standard
This protocol provides a general framework for the quantification of Paclitaxel in plasma or cell culture media. Optimization of specific parameters may be required depending on the instrumentation and matrix used.
2.1.1. Materials and Reagents
-
Paclitaxel analytical standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., human plasma, cell culture medium)
-
Solid-phase extraction (SPE) cartridges (e.g., C18) or protein precipitation reagents (e.g., cold acetonitrile)
2.1.2. Sample Preparation
-
Protein Precipitation:
-
To 100 µL of plasma or cell culture medium, add 20 µL of this compound internal standard solution (concentration to be optimized).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of plasma or cell culture medium, add 20 µL of this compound internal standard solution.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute Paclitaxel and this compound with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
-
2.1.3. LC-MS/MS Conditions
| Parameter | Recommended Conditions |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Paclitaxel: m/z 854.4 → 286.2this compound: m/z 859.4 → 291.2 |
2.1.4. Data Analysis
Quantification is achieved by calculating the peak area ratio of the analyte (Paclitaxel) to the internal standard (this compound) and comparing it to a calibration curve prepared with known concentrations of Paclitaxel and a fixed concentration of this compound.
Cellular Uptake and Efflux Assay using this compound
This protocol outlines a method to study the uptake and efflux of Paclitaxel in cancer cells, leveraging the distinct mass of this compound for accurate quantification.
2.2.1. Cell Culture and Treatment
-
Seed cancer cells (e.g., A549, HeLa) in 6-well plates and allow them to adhere overnight.
-
For uptake studies, treat the cells with a known concentration of this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
For efflux studies, first preload the cells with this compound for a defined period (e.g., 2 hours). Then, wash the cells with ice-cold PBS and incubate with fresh, drug-free medium for different time points to monitor the efflux of the compound.
2.2.2. Sample Collection and Preparation
-
At each time point, wash the cells twice with ice-cold PBS to remove extracellular drug.
-
Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer).
-
Collect the cell lysate and determine the protein concentration using a BCA assay.
-
Perform protein precipitation on the cell lysate as described in section 2.1.2, adding a known amount of a suitable internal standard (e.g., a different deuterated analog if available, or a structurally similar compound like docetaxel).
2.2.3. LC-MS/MS Analysis and Data Interpretation
-
Analyze the samples using the LC-MS/MS method described in section 2.1.3.
-
Quantify the intracellular concentration of this compound at each time point.
-
Normalize the intracellular drug concentration to the total protein concentration of the cell lysate.
-
Plot the intracellular concentration of this compound over time to determine the kinetics of uptake and efflux.
Visualizations
The following diagrams illustrate key concepts and workflows related to Paclitaxel and the use of this compound.
Caption: Paclitaxel's mechanism of action leading to apoptosis.
Caption: Workflow for quantifying Paclitaxel using this compound.
Caption: Experimental workflow for cellular uptake and efflux studies.
References
The Stabilizing Touch: A Technical Guide to Paclitaxel's Mechanism of Action in Microtubule Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of paclitaxel, a cornerstone of cancer chemotherapy and an invaluable tool for studying microtubule dynamics. We delve into the molecular interactions, cellular consequences, and the experimental protocols used to elucidate its function, presenting key quantitative data and visual pathways to support a comprehensive understanding.
Core Mechanism: How Paclitaxel Locks the Cytoskeleton
Paclitaxel exerts its powerful anti-mitotic effects by binding to and stabilizing microtubules, which are essential components of the cell's cytoskeleton.[1][2] These dynamic polymers, formed from α- and β-tubulin heterodimers, must continuously grow and shrink to perform their functions, particularly the segregation of chromosomes during cell division.[1] Paclitaxel disrupts this vital dynamism.
Binding to the β-Tubulin Subunit: The primary action of paclitaxel is to bind specifically to the β-tubulin subunit of the tubulin heterodimer, within the microtubule polymer.[1][3][4][5] It binds in a 1:1 stoichiometry to a pocket on the interior surface of the microtubule, facing the lumen.[4][6] This binding site is distinct from that of other microtubule-targeting agents like colchicine or vinblastine.
Promotion of Assembly and Hyper-Stabilization: Paclitaxel actively promotes the assembly of tubulin dimers into microtubules and stabilizes them by preventing their disassembly.[1][3] This leads to the formation of incredibly stable, non-functional microtubules.[3] The drug essentially mimics the effect of GTP-bound tubulin, which forms a stabilizing cap at the growing end of microtubules, but paclitaxel's effect is not dependent on the nucleotide state.[7][8] This results in the inhibition of the normal dynamic reorganization of the microtubule network that is essential for mitosis.[3]
Suppression of Microtubule Dynamics: The critical consequence of this stabilization is the potent suppression of microtubule dynamics. Paclitaxel significantly inhibits both the growing and shortening rates of microtubules.[9] This kinetic stabilization freezes the microtubule network, preventing the formation of a functional mitotic spindle.[7]
Cellular Consequences:
-
Mitotic Arrest: By disrupting mitotic spindle formation, paclitaxel triggers a cell cycle arrest at the G2/M phase.[1][3][10] The cell is unable to properly align and segregate its chromosomes, leading to a prolonged mitotic block.[4]
-
Apoptosis: This sustained mitotic arrest ultimately activates the apoptotic, or programmed cell death, pathway, leading to the elimination of the cancer cell.[1][3][4] This can involve the activation of various signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway and the Bcl-2 family of proteins.[1][3]
-
Microtubule Bundling: At higher concentrations, paclitaxel can also induce the formation of abnormal arrays or "bundles" of microtubules throughout the cell cycle.[3][11]
Quantitative Data Presentation
The effects of paclitaxel have been quantified across numerous studies, providing a basis for its clinical use and research applications.
Table 1: Effects of Paclitaxel on Microtubule Dynamics in Human Cancer Cells
| Cell Line | Paclitaxel Conc. | Effect on Shortening Rate | Effect on Growing Rate | Effect on Dynamicity | Reference |
| Caov-3 (Ovarian) | 100 nM | 32% inhibition | 24% inhibition | 31% inhibition | [9] |
| A-498 (Kidney) | 100 nM | 26% inhibition | 18% inhibition | 63% inhibition | [9] |
| HeLa (Cervical) | 10 nM | Pronounced suppression | - | - | [12] |
| HeLa (HAβ3-5 mutant) | 10 nM | No suppression | - | - | [12] |
| HeLa (HAβ3-5 mutant) | 50 nM | Suppression observed | - | - | [12] |
Table 2: Cytotoxicity (IC50) of Paclitaxel in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Exposure Time | IC50 Value (nM) | Reference |
| Various (8 lines) | Mixed | 24 h | 2.5 - 7.5 | [13] |
| Ovarian Carcinoma (7 lines) | Ovarian | - | 0.4 - 3.4 | [14] |
| SK-BR-3 | Breast (HER2+) | 72 h | ~5 | [15] |
| MDA-MB-231 | Breast (Triple Negative) | 72 h | ~2.5 | [15] |
| T-47D | Breast (Luminal A) | 72 h | ~2 | [15] |
| NSCLC (14 lines, median) | Lung (Non-Small Cell) | 24 h | 9,400 | [16] |
| NSCLC (14 lines, median) | Lung (Non-Small Cell) | 120 h | 27 | [16] |
| SCLC (14 lines, median) | Lung (Small Cell) | 120 h | 5,000 | [16] |
Table 3: Binding Affinity of Paclitaxel for Tubulin/Microtubules
| System | Method | Affinity Constant | Reference |
| HeLa Cells | Flow Cytometry (Competitive Binding) | Ki = 22 ± 2 nM | [17][18] |
| Purified Tubulin (Yeast) | Assembly Assay | EC50 = 1.1 µM | [19] |
| Purified Tubulin (Yeast, H227N mutant) | Assembly Assay | EC50 = 2.2 µM | [19] |
| Cross-linked Microtubules | Biochemical Assay | Kd = 15 nM | [17] |
| Cross-linked Microtubules | Biochemical Assay | Ki = 19 nM | [17] |
Experimental Protocols & Workflows
Investigating the mechanism of paclitaxel involves a combination of biochemical and cell-based assays.
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to promote the assembly of purified tubulin into microtubules.
-
Objective: To quantify the effect of paclitaxel on the rate and extent of microtubule formation from purified tubulin dimers.
-
Principle: Microtubule polymerization scatters light. The increase in turbidity, measured as absorbance at 340-350 nm, is proportional to the total mass of microtubules.
-
Methodology:
-
Reagents: Purified tubulin protein (>99% pure), GTP, paclitaxel (or other test compounds), and a polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA).
-
Procedure: a. Aliquots of tubulin solution are kept on ice to prevent spontaneous polymerization. b. In a temperature-controlled spectrophotometer set to 37°C, tubulin is mixed with GTP and various concentrations of paclitaxel in the polymerization buffer. c. The absorbance at 350 nm is monitored over time.
-
Data Analysis: The rate of polymerization (slope of the curve) and the maximum absorbance (total polymer mass) are determined. The concentration of paclitaxel that produces 50% of the maximal effect is calculated as the EC50.[19][20]
-
Protocol 2: Immunofluorescence Staining of Microtubules in Cultured Cells
This technique allows for the direct visualization of the effects of paclitaxel on the microtubule cytoskeleton within intact cells.
-
Objective: To observe changes in microtubule organization, such as the formation of microtubule bundles, in response to paclitaxel treatment.
-
Principle: Cells are fixed and permeabilized, allowing specific antibodies to access intracellular structures. A primary antibody against α- or β-tubulin binds to the microtubules, and a fluorescently-labeled secondary antibody binds to the primary antibody, allowing visualization by fluorescence microscopy.
-
Methodology:
-
Cell Culture: Adherent cells (e.g., HeLa, A549) are grown on glass coverslips.
-
Treatment: Cells are incubated with various concentrations of paclitaxel (e.g., 10 nM to 1 µM) for a defined period (e.g., 18-24 hours). A vehicle control (e.g., DMSO) is included.
-
Fixation & Permeabilization: Cells are fixed with paraformaldehyde or cold methanol to preserve cellular structures, then permeabilized with a detergent like Triton X-100 to allow antibody entry.
-
Staining: a. Incubate with a primary antibody (e.g., mouse anti-α-tubulin). b. Wash to remove unbound primary antibody. c. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse). d. A nuclear counterstain like DAPI may be added.
-
Imaging: Coverslips are mounted on slides and imaged using a fluorescence or confocal microscope. The first appearance of interphase microtubule bundles in HeLa cells was noted at 50 nM paclitaxel.[11]
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This is a high-throughput method to quantify the percentage of cells in different phases of the cell cycle, revealing the G2/M arrest induced by paclitaxel.
-
Objective: To determine the proportion of cells arrested in the G2/M phase following paclitaxel treatment.
-
Principle: A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI) or DAPI, is used to stain the cells. The fluorescence intensity of a cell is directly proportional to its DNA content. A flow cytometer measures the fluorescence of thousands of individual cells.
-
Methodology:
-
Cell Culture and Treatment: Cells are cultured in suspension or harvested from plates and treated with paclitaxel for a period equivalent to at least one cell cycle (e.g., 24 hours).
-
Harvesting and Fixation: Cells are harvested, washed, and fixed in cold 70% ethanol, which also permeabilizes the cells.
-
Staining: The fixed cells are washed and resuspended in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The data is typically displayed as a histogram of DNA content.
-
Data Analysis: The histogram is analyzed to determine the percentage of cells in G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases.[10][21][22] A significant increase in the G2/M population indicates a mitotic block.[10]
-
Structural Insights
Recent advances in X-ray crystallography and cryo-electron microscopy have provided high-resolution views of the paclitaxel binding site.[23][24][25] These studies confirm that paclitaxel binds to a pocket in β-tubulin, inducing a conformational change that stabilizes the straight, assembled form of tubulin protofilaments.[23] The binding of paclitaxel is enhanced in assembled microtubules because the assembly process itself involves a conformational reorganization of the βM-loop, which otherwise can block access to the binding site.[23][25] The bulky C13 side chain of the paclitaxel molecule is crucial for preferentially recognizing this assembled state.[23][25]
References
- 1. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. droracle.ai [droracle.ai]
- 4. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 7. molbiolcell.org [molbiolcell.org]
- 8. pnas.org [pnas.org]
- 9. molbiolcell.org [molbiolcell.org]
- 10. Timed, sequential administration of paclitaxel improves its cytotoxic effectiveness in a cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular studies reveal mechanistic differences between taccalonolide A and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 16. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of Engagement of Microtubules by Small Molecules in Living Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Differences in Paclitaxel and Docetaxel Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cytotoxicity and cell-cycle effects of paclitaxel when used as a single agent and in combination with ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Research Collection | ETH Library [research-collection.ethz.ch]
- 25. Structural insight into the stabilization of microtubules by taxanes | eLife [elifesciences.org]
Comprehensive Long-Tail Keywords for Cyclo(Arg-Gly-Asp-D-Phe-Cys) (TFA) in Scientific Research
The following table provides a detailed list of SEO-driven, long-tail keywords related to "Cyclo(Arg-Gly-Asp-D-Phe-Cys) (TFA)". These keywords are tailored for scientific researchers and are categorized based on their specific search intents, from foundational knowledge and application methods to troubleshooting and comparative analysis. This structured list is designed to guide the creation of targeted and effective scientific content.
| Category | Long-tail Keyword |
| Foundational & Exploratory | Cyclo(Arg-Gly-Asp-D-Phe-Cys) mechanism of action |
| biological function of cyclic RGD peptides | |
| Cyclo(Arg-Gly-Asp-D-Phe-Cys) integrin binding affinity | |
| structure-activity relationship of c(RGDfC) | |
| discovery and synthesis of Cyclo(Arg-Gly-Asp-D-Phe-Cys) | |
| in vitro characterization of cyclic RGD peptides | |
| pharmacokinetic profile of Cyclo(Arg-Gly-Asp-D-Phe-Cys) | |
| c(RGDfC) TFA salt properties and handling | |
| role of D-phenylalanine in cyclic RGD peptide stability | |
| Cyclo(Arg-Gly-Asp-D-Phe-Cys) for αvβ3 integrin targeting | |
| understanding the disulfide bridge in c(RGDfC) | |
| Methodological & Application | Cyclo(Arg-Gly-Asp-D-Phe-Cys) protocol for cell adhesion assay |
| how to use c(RGDfC) for in vivo imaging | |
| Cyclo(Arg-Gly-Asp-D-Phe-Cys) in targeted drug delivery systems | |
| experimental design for cyclic RGD peptide studies | |
| c(RGDfC) conjugation to nanoparticles protocol | |
| methods for labeling Cyclo(Arg-Gly-Asp-D-Phe-Cys) with fluorophores | |
| application of cyclic RGD peptides in cancer research | |
| using c(RGDfC) as an antagonist in angiogenesis models | |
| protocol for dissolving Cyclo(Arg-Gly-Asp-D-Phe-Cys) TFA for experiments | |
| cell culture applications of Cyclo(Arg-Gly-Asp-D-Phe-Cys) | |
| c(RGDfC) in biomaterial surface coating techniques | |
| Troubleshooting & Optimization | improving Cyclo(Arg-Gly-Asp-D-Phe-Cys) solubility in aqueous buffers |
| troubleshooting c(RGDfC) peptide aggregation issues | |
| optimizing Cyclo(Arg-Gly-Asp-D-Phe-Cys) concentration for cell assays | |
| how to reduce non-specific binding of cyclic RGD peptides | |
| challenges in c(RGDfC) conjugation chemistry | |
| stability testing of Cyclo(Arg-Gly-Asp-D-Phe-Cys) in serum | |
| TFA removal from c(RGDfC) samples protocol | |
| refining purification methods for cyclic RGD peptides | |
| how to prevent oxidation of cysteine in c(RGDfC) | |
| troubleshooting low yield in cyclic RGD peptide synthesis | |
| optimizing storage conditions for long-term stability of c(RGDfC) | |
| Validation & Comparative | comparing Cyclo(Arg-Gly-Asp-D-Phe-Cys) vs linear RGD peptides |
| validation of c(RGDfC) binding specificity to integrins | |
| comparative analysis of different cyclic RGD peptide analogs | |
| Cyclo(Arg-Gly-Asp-D-Phe-Cys) vs cilengitide efficacy | |
| in vitro versus in vivo correlation for c(RGDfC) activity | |
| how to confirm the antagonist activity of Cyclo(Arg-Gly-Asp-D-Phe-Cys) | |
| cross-reactivity assessment of c(RGDfC) with other receptors | |
| validating the purity of Cyclo(Arg-Gly-Asp-D-Phe-Cys) TFA by HPLC | |
| comparing the efficacy of c(RGDfC) in different tumor models | |
| head-to-head comparison of integrin antagonists | |
| validating the effect of D-Phe substitution in cyclic RGD peptides |
Paclitaxel-d5: A Technical Guide for Researchers
For Immediate Release
This technical document provides an in-depth overview of Paclitaxel-d5, a deuterated analog of the widely used anticancer agent Paclitaxel. Designed for researchers, scientists, and professionals in drug development, this guide details its core physicochemical properties, mechanism of action, and relevant experimental protocols.
Core Physicochemical Data
This compound is a stable, isotopically labeled form of Paclitaxel, primarily utilized as an internal standard in quantitative analyses.[1][2][3] The inclusion of five deuterium atoms results in a higher molecular weight compared to the unlabeled compound, facilitating its distinction in mass spectrometry-based assays.
| Property | Value | References |
| Molecular Formula | C₄₇H₄₆D₅NO₁₄ | [1][2][4][5][6] |
| Molecular Weight | 858.94 g/mol | [1][4][6] |
| Exact Mass | 858.36200 Da | [5] |
| Purity | ≥98% | [4] |
| Appearance | White to off-white solid | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2] |
| CAS Number | 1129540-33-5 | [1][4][5] |
Mechanism of Action and Signaling Pathways
As a deuterated analog, this compound is expected to exhibit the same mechanism of action as Paclitaxel. The primary antineoplastic activity of Paclitaxel involves the disruption of microtubule dynamics, a critical process for cell division.[7][8]
Key Mechanistic Steps:
-
Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization.[7][8][9] This leads to the formation of abnormally stable and non-functional microtubules.
-
Mitotic Arrest: The stabilization of microtubules disrupts the normal formation and function of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis.[7][9] This interference triggers a cell cycle arrest at the G2/M phase.[7]
-
Induction of Apoptosis: Prolonged mitotic arrest activates cellular signaling pathways that lead to programmed cell death, or apoptosis.[7][9] This process involves multiple signaling cascades, including:
-
Bcl-2 Family Proteins: Paclitaxel can modulate the expression and activity of pro- and anti-apoptotic proteins of the Bcl-2 family.[8]
-
p53-Dependent and -Independent Pathways: The induction of apoptosis by Paclitaxel can occur through mechanisms that are both dependent and independent of the p53 tumor suppressor protein.[2][3]
-
JNK/SAPK Pathway: The c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) signaling pathway is also implicated in Paclitaxel-induced apoptosis.[7]
-
Experimental Protocols
This compound is a critical tool for the accurate quantification of Paclitaxel in biological matrices. It is commonly employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Quantification of Paclitaxel in Biological Samples using LC-MS/MS
This protocol outlines a general procedure for the determination of Paclitaxel concentrations in plasma and tissue homogenates.
1. Sample Preparation:
-
Plasma:
-
Thaw frozen plasma samples on ice.
-
Spike a known concentration of this compound (internal standard) into a defined volume of plasma.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Tissue Homogenates:
-
Homogenize tissue samples in a suitable buffer (e.g., normal saline).[10]
-
Spike a known concentration of this compound into the tissue homogenate.
-
Perform liquid-liquid extraction (e.g., with diethyl ether) or solid-phase extraction to isolate the analyte and internal standard.[10][11]
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used for separation (e.g., 50 x 2.1 mm, 1.8 µm).[11][12]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01 M sodium acetate) and an organic solvent (e.g., acetonitrile) is common.[10]
-
Flow Rate: A typical flow rate is around 1.9 mL/min, but this will vary based on the column dimensions and particle size.[10]
-
Column Temperature: The column is often maintained at an elevated temperature (e.g., 58°C) to improve peak shape and reduce run time.[10]
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection: A triple-quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Paclitaxel and this compound. For example, a transition for Paclitaxel could be m/z 854.4 → 286.2.[12] The transition for this compound would be shifted by approximately 5 Da.
4. Data Analysis:
-
A calibration curve is generated by plotting the peak area ratio of Paclitaxel to this compound against the concentration of Paclitaxel standards.
-
The concentration of Paclitaxel in unknown samples is determined from this calibration curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 1129540-33-5 | Cayman Chemical | Biomol.com [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. This compound | CAS#:1129540-33-5 | Chemsrc [chemsrc.com]
- 6. usbio.net [usbio.net]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 9. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A Rapid and Sensitive HPLC Method for Quantitation of Paclitaxel in Biological Samples using Liquid-Liquid Extraction and UV Detection: Application to Pharmacokinetics and Tissues Distribution Study of Paclitaxel Loaded Targeted Polymeric Micelles in Tumor Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Solubility Profile of Paclitaxel-d5: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility of Paclitaxel-d5 in three common laboratory solvents: methanol, dimethyl sulfoxide (DMSO), and chloroform. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with this deuterated analog of the widely used chemotherapeutic agent, Paclitaxel. The guide includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the key signaling pathway influenced by Paclitaxel.
Executive Summary
This compound, a deuterated internal standard for Paclitaxel, is frequently employed in pharmacokinetic and metabolic studies. Understanding its solubility in various organic solvents is crucial for the preparation of stock solutions, formulation development, and ensuring the accuracy and reproducibility of experimental results. This guide consolidates available data on the solubility of this compound and its non-deuterated counterpart, Paclitaxel, to provide a comprehensive resource for laboratory professionals.
Quantitative Solubility Data
The solubility of this compound in methanol, DMSO, and chloroform is summarized in the table below. It is important to note that precise quantitative data for the deuterated form can be limited. Therefore, where specific data for this compound is unavailable, values for non-deuterated Paclitaxel are provided as a close approximation, given that the isotopic labeling is unlikely to significantly alter its solubility in organic solvents.
| Solvent | This compound Solubility (mg/mL) | This compound Solubility (mM) | Notes |
| Methanol | ≥ 1.5[1] | ≥ 1.75[1] | Data for Paclitaxel indicates a higher solubility of up to 50 mg/mL.[2][3] |
| DMSO | ≥ 5[1] | ≥ 5.82[1] | Data for Paclitaxel suggests a significantly higher solubility, with some sources indicating up to 50 mg/mL.[2][3] |
| Chloroform | Slightly Soluble | - | While quantitative data is limited, Paclitaxel is readily dissolved in chloroform for experimental procedures, suggesting a solubility of at least 10 mg/mL. |
Note: The molarity was calculated based on the molecular weight of this compound (859.0 g/mol ).
Experimental Protocols for Solubility Determination
A reliable and commonly employed method for determining the equilibrium solubility of a compound is the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Shake-Flask Method for Equilibrium Solubility
-
Preparation of Saturated Solution: An excess amount of this compound powder is added to a sealed vial containing a known volume of the solvent (methanol, DMSO, or chloroform).
-
Equilibration: The vials are agitated in a temperature-controlled shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
Phase Separation: After equilibration, the suspension is centrifuged at high speed to pellet the undissolved solid.
-
Sample Collection: A clear supernatant is carefully collected for analysis. To remove any remaining particulate matter, the supernatant can be filtered through a chemically inert syringe filter (e.g., 0.22 µm PTFE).
-
Sample Preparation for Analysis: The collected supernatant is appropriately diluted with the mobile phase to a concentration within the linear range of the HPLC calibration curve.
Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Instrumentation: A standard HPLC system equipped with a C18 column and a UV detector is used.
-
Mobile Phase: A common mobile phase for Paclitaxel analysis is a mixture of acetonitrile and water.
-
Detection: Paclitaxel and its deuterated analog can be detected by UV absorbance at approximately 227 nm.
-
Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of the analyte in the diluted supernatant is determined by comparing its peak area to the calibration curve. The original solubility is then calculated by applying the dilution factor.
Visualizing Paclitaxel's Mechanism of Action
Paclitaxel exerts its cytotoxic effects by interfering with the normal function of microtubules, which are essential components of the cell's cytoskeleton. The following diagram illustrates the key signaling pathway affected by Paclitaxel, leading to cell cycle arrest and apoptosis.
Caption: Paclitaxel's mechanism of action leading to apoptosis.
Experimental Workflow for Solubility Determination
The logical flow of determining the solubility of this compound is depicted in the workflow diagram below.
Caption: Workflow for determining this compound solubility.
References
- 1. Distinct Solubility and Cytotoxicity Regimes of Paclitaxel-Loaded Cationic Liposomes at Low and High Drug Content Revealed by Kinetic Phase Behavior and Cancer Cell Viability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Understanding the Structure and Stability of Paclitaxel Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Deuterium-Labeled Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for deuterium-labeled paclitaxel, a critical tool in pharmaceutical research and development. Deuterated standards are essential for pharmacokinetic studies, metabolic profiling, and as internal standards in quantitative bioanalysis by mass spectrometry. This document details the primary strategies for introducing deuterium into the paclitaxel molecule, summarizes key quantitative data, and provides illustrative diagrams of the synthetic workflows.
Introduction to Deuterium-Labeled Paclitaxel
Deuterium labeling of drug molecules, such as paclitaxel, involves the strategic replacement of one or more hydrogen atoms with their stable isotope, deuterium (²H or D). This substitution can subtly alter the physicochemical properties of the molecule. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This can result in a kinetic isotope effect (KIE), where the rate of reactions involving the cleavage of a C-D bond is slower than that of a C-H bond. This effect is particularly relevant in drug metabolism, which often involves enzymatic C-H bond oxidation.
The primary applications of deuterium-labeled paclitaxel include:
-
Internal Standards: Paclitaxel-d5 is commonly used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the quantitative analysis of paclitaxel in biological matrices.[1]
-
Metabolic Studies: Deuterium labeling can be used to trace the metabolic fate of paclitaxel in vivo and in vitro, helping to identify and quantify its metabolites.
-
Pharmacokinetic Analysis: Deuterated paclitaxel can be used to improve the accuracy of pharmacokinetic studies by distinguishing the administered drug from its metabolites.
Synthetic Pathways for Deuterium-Labeled Paclitaxel
The synthesis of deuterium-labeled paclitaxel can be broadly categorized into two main approaches: semi-synthesis from naturally occurring precursors and total synthesis. The semi-synthetic routes are generally more practical and cost-effective.
Semi-synthesis from Baccatin III and 10-Deacetylbaccatin III
The most common starting materials for the semi-synthesis of paclitaxel are baccatin III and 10-deacetylbaccatin III (10-DAB). These precursors are extracted from the needles and twigs of the yew tree (Taxus species). The general strategy involves the protection of reactive hydroxyl groups, attachment of a deuterated C-13 side chain, and subsequent deprotection.
Pathway 1: Labeling via a Deuterated C-2 Benzoyl Group
The logical workflow for this synthesis is as follows:
References
Methodological & Application
Application Note: Quantification of Paclitaxel in Human Plasma by LC-MS/MS using Paclitaxel-d5 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and accurate quantification of paclitaxel in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The assay utilizes paclitaxel-d5 as a stable isotope-labeled internal standard (IS) to ensure high precision and accuracy.[1][2][3] The sample preparation involves a straightforward protein precipitation procedure, followed by chromatographic separation on a C18 reverse-phase column. Detection is achieved using a triple quadrupole mass spectrometer in the positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of paclitaxel in a clinical research setting.
Introduction
Paclitaxel is a potent anti-neoplastic agent widely used in the treatment of various cancers, including ovarian, breast, and lung cancer.[4][5] Given its narrow therapeutic index and significant pharmacokinetic variability, accurate measurement of paclitaxel concentrations in plasma is crucial for optimizing therapeutic regimens and for research into its pharmacological behavior.[4][5] This protocol describes a robust and reliable LC-MS/MS method for the quantification of paclitaxel in human plasma, employing this compound as the internal standard to correct for matrix effects and variations in sample processing.[1][2][3]
Experimental
Materials and Reagents
-
Paclitaxel (analytical standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
Equipment
-
Liquid chromatograph (e.g., Shimadzu, Agilent, Waters)
-
Triple quadrupole mass spectrometer with ESI source (e.g., SCIEX, Agilent, Waters)
-
Analytical balance
-
Microcentrifuge
-
Pipettes and general laboratory consumables
Preparation of Stock and Working Solutions
-
Paclitaxel Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of paclitaxel in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.[6]
-
Paclitaxel Working Solutions: Prepare serial dilutions of the paclitaxel stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control samples.
-
Internal Standard Working Solution (200 ng/mL): Dilute the this compound stock solution in acetonitrile.[6]
Sample Preparation
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (200 ng/mL this compound in acetonitrile).
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
| Parameter | Setting |
| LC System | |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 45% B to 65% B over 4 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | ESI Positive |
| MRM Transitions | Paclitaxel: [M+Na]+, this compound: [M+Na]+ |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for specific instrument |
| Declustering Potential | Optimized for specific instrument |
Results and Discussion
Calibration Curve and Linearity
The method demonstrated excellent linearity over a concentration range of 10 to 10,000 ng/mL for paclitaxel in human plasma.[4] The calibration curve was constructed by plotting the peak area ratio of paclitaxel to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² was used for the analysis. The correlation coefficient (r²) was consistently greater than 0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results are summarized in the table below. The accuracy was within ±15% of the nominal values, and the precision (coefficient of variation, %CV) was less than 15%, which is within the acceptable limits for bioanalytical method validation.[4][6]
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| Low | 30 | 98.5 - 103.2 | < 6.5 | 97.8 - 104.1 | < 7.8 |
| Medium | 150 | 95.9 - 101.7 | < 5.1 | 96.3 - 102.5 | < 6.2 |
| High | 2000 | 97.2 - 104.5 | < 4.8 | 98.1 - 103.9 | < 5.5 |
Recovery and Matrix Effect
The extraction recovery of paclitaxel from human plasma was determined to be consistent and reproducible across the different QC levels, typically ranging from 85% to 95%. The use of a stable isotope-labeled internal standard effectively compensated for any potential matrix effects, ensuring the reliability of the measurements.
Workflow Diagram
Caption: Experimental workflow for paclitaxel quantification.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of paclitaxel in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This protocol is well-suited for pharmacokinetic and therapeutic drug monitoring studies involving paclitaxel.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Quantitative determination of total and unbound paclitaxel in human plasma following Abraxane treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application of Paclitaxel-d5 in Pharmacokinetic Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the utilization of Paclitaxel-d5 as an internal standard in pharmacokinetic (PK) studies. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard in bioanalysis, offering high accuracy and precision in the quantification of paclitaxel in biological matrices.
Introduction to this compound in Pharmacokinetic Studies
Paclitaxel is a potent anti-cancer agent used in the treatment of various solid tumors, including ovarian, breast, and lung cancer.[1] Understanding its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for optimizing dosing regimens, ensuring efficacy, and minimizing toxicity.[2]
Pharmacokinetic studies of paclitaxel rely on the accurate quantification of the drug in biological samples, typically plasma or serum. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity and selectivity.[3] To correct for variability during sample preparation and analysis, an internal standard (IS) is employed.
This compound, a deuterated analog of paclitaxel, serves as an ideal internal standard. Its physicochemical properties are nearly identical to paclitaxel, ensuring it behaves similarly during extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the unlabeled drug by the mass spectrometer. This co-eluting, mass-differentiated internal standard enables highly accurate and precise quantification, which is essential for reliable pharmacokinetic modeling.
Application Notes
The primary application of this compound is as an internal standard in bioanalytical methods for the quantitative determination of paclitaxel in biological matrices. This is a critical component of various pharmacokinetic studies, including:
-
Bioavailability and Bioequivalence Studies: These studies compare the rate and extent of absorption of different formulations of paclitaxel.[4] this compound is used to ensure the accuracy of the concentration measurements that underpin these comparisons.
-
Dose-Escalation and Dose-Proportionality Studies: In early-phase clinical trials, the pharmacokinetics of a new drug are assessed at different dose levels. This compound allows for the precise measurement of drug concentrations to determine if exposure increases proportionally with the dose.
-
Drug-Drug Interaction Studies: When paclitaxel is co-administered with other drugs, there is a potential for interactions that can alter its pharmacokinetic profile.[2] Accurate quantification using this compound is essential to identify and characterize these interactions.
-
Pharmacokinetic Studies in Special Populations: The pharmacokinetics of paclitaxel may be altered in specific patient populations, such as those with hepatic impairment or pediatric patients. Studies in these populations require robust bioanalytical methods employing a reliable internal standard like this compound.
-
Therapeutic Drug Monitoring (TDM): For certain drugs, TDM is used to adjust doses to maintain concentrations within a therapeutic window. While not yet standard for paclitaxel, research into the utility of TDM relies on accurate and precise measurement of drug levels.
Quantitative Data Summary
The following tables summarize key quantitative parameters from bioanalytical method validation studies for paclitaxel, which are representative of methods employing a stable isotope-labeled internal standard like this compound.
Table 1: Linearity and Sensitivity of Paclitaxel Quantification
| Parameter | Value | Biological Matrix | Reference |
| Linearity Range | 1 - 1000 ng/mL | Human Plasma | [5] |
| Correlation Coefficient (r²) | > 0.99 | Human Plasma | [5] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Human Plasma | [5] |
| Lower Limit of Detection (LOD) | 10 pg/mL | Human Plasma | [3] |
Table 2: Accuracy and Precision of Paclitaxel Quantification
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| Low | < 9.5% | < 9.5% | 90.3 - 104.4% | 90.3 - 104.4% | [5] |
| Medium | < 9.5% | < 9.5% | 90.3 - 104.4% | 90.3 - 104.4% | [5] |
| High | < 9.5% | < 9.5% | 90.3 - 104.4% | 90.3 - 104.4% | [5] |
Table 3: Recovery and Matrix Effect
| Parameter | Value | Concentration Level | Reference |
| Recovery | 87.0% | 50, 500, 5000 ng/mL | [4] |
| Recovery Precision (%CV) | 0.80% | 50, 500, 5000 ng/mL | [4] |
Experimental Protocols
Protocol for Sample Preparation from Human Plasma
This protocol describes a typical liquid-liquid extraction procedure for the quantification of total paclitaxel in human plasma using this compound as an internal standard.
Materials:
-
Human plasma samples
-
This compound internal standard solution (e.g., 10.0 µg/mL in acetonitrile)
-
Acetonitrile (ACN), HPLC grade
-
Mobile phase (e.g., acetonitrile/0.2% formic acid in water = 70:30, v/v)
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Aliquoting: To a 50 µL aliquot of human plasma sample in a microcentrifuge tube or a well of a 96-deep well plate, add 25 µL of the this compound internal standard solution.[4]
-
Protein Precipitation: Add 200 µL of acetonitrile to the plasma sample.[4]
-
Vortexing: Vortex the mixture for 15 minutes to ensure thorough mixing and protein precipitation.[4]
-
Centrifugation: Centrifuge the samples at 3700 rpm for 15 minutes to pellet the precipitated proteins.[4]
-
Supernatant Transfer: Carefully transfer a 100 µL aliquot of the clear supernatant to a clean tube or well.
-
Dilution: Add 50 µL of the mobile phase to the supernatant and vortex to mix.[4]
-
Injection: Inject an aliquot (e.g., 2 µL) of the resulting solution into the LC-MS/MS system for analysis.[4]
Protocol for LC-MS/MS Analysis
This protocol provides a representative set of conditions for the chromatographic separation and mass spectrometric detection of paclitaxel and this compound.
Liquid Chromatography (LC) Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Phenomenex C-18, 250x1.5 µm).[3]
-
Mobile Phase: A mixture of acetonitrile and water with 0.1% acetic acid (e.g., 80:20 v/v).[3]
-
Flow Rate: 0.8 mL/min.[3]
-
Injection Volume: 2 µL.[4]
-
Column Temperature: Ambient or controlled (e.g., 40°C).
-
Retention Time: Approximately 4.60 minutes for paclitaxel.[3]
Mass Spectrometry (MS/MS) Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.[3]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Paclitaxel: m/z 854.6 → 286.2[5]
-
This compound: m/z 859.6 → 286.2 (example transition, product ion may be the same)
-
-
Collision Energy: Optimized for the specific instrument and transitions.
-
Dwell Time: Typically 100-200 ms per transition.
Visualizations
Caption: Workflow of a pharmacokinetic study using this compound.
Caption: Bioanalytical sample preparation workflow for paclitaxel analysis.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of paclitaxel in pharmacokinetic studies. Its use as an internal standard in LC-MS/MS bioanalytical methods ensures the reliability of the data generated, which is fundamental for making informed decisions in drug development and clinical practice. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in this critical area of research.
References
- 1. Clinical pharmacokinetics of paclitaxel monotherapy: an updated literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. dovepress.com [dovepress.com]
- 5. Quantitative determination of paclitaxel in human plasma using semi-automated liquid-liquid extraction in conjunction with liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Paclitaxel-d5 Stock and Working Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel, a potent anti-cancer agent, functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1] Paclitaxel-d5, a deuterium-labeled version of paclitaxel, serves as an invaluable internal standard for the quantitative analysis of paclitaxel in biological matrices by mass spectrometry (MS)-based methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2][3] Its use ensures accurate and precise quantification by correcting for variations during sample preparation and analysis. This document provides detailed protocols for the preparation of this compound stock and working solutions for various research applications.
Quantitative Data Summary
The following tables provide a summary of the solubility, recommended storage conditions, and stability of this compound solutions.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 5 mg/mL | [1] |
| Dimethylformamide (DMF) | ≥ 5 mg/mL | [1] |
| Ethanol | ≥ 1.5 mg/mL | [1] |
| Methanol | Slightly Soluble | [2] |
| Chloroform | Slightly Soluble | [2] |
Note: It is recommended to use freshly opened, anhydrous solvents, as hygroscopic solvents can negatively impact solubility.[1]
Table 2: Recommended Storage and Stability of this compound Solutions
| Solution Type | Storage Temperature | Duration | Reference |
| Solid Form | -20°C | ≥ 4 years | |
| Stock Solution in DMSO/DMF | -80°C | 6 months | [1] |
| -20°C | 1 month | [1] | |
| Diluted Working Solutions | 4°C (in 5% dextrose or 0.9% NaCl) | 72 hours | [4] |
| 20-23°C (in 5% dextrose or 0.9% NaCl) | 48 hours | [5] |
Note: To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]
Experimental Protocols
Preparation of this compound Stock Solution (1 mg/mL)
This protocol describes the preparation of a 1 mg/mL stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or polypropylene tube
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a desired amount of this compound (e.g., 1 mg) and transfer it to a sterile vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 1 mg/mL. For 1 mg of this compound, add 1 mL of DMSO.
-
Solubilization: Gently vortex or sonicate the solution at room temperature until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Preparation of this compound Working Solutions
The preparation of working solutions will vary depending on the intended application. Below are example protocols for preparing working solutions for use as an internal standard in LC-MS and for cell-based assays.
Materials:
-
This compound stock solution (1 mg/mL)
-
LC-MS grade acetonitrile or methanol
-
Sterile polypropylene tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate stock solution to improve accuracy. For example, dilute the 1 mg/mL stock solution 1:100 in acetonitrile to obtain a 10 µg/mL intermediate solution.
-
Add 10 µL of the 1 mg/mL stock solution to 990 µL of acetonitrile.
-
-
Final Working Solution: Dilute the intermediate solution to the final desired concentration. For a 100 ng/mL working solution, dilute the 10 µg/mL intermediate solution 1:100.
-
Add 10 µL of the 10 µg/mL intermediate solution to 990 µL of acetonitrile.
-
-
Storage: Store the working solution at 2-8°C if it is to be used within a few days. For longer-term storage, it is advisable to prepare it fresh from the stock solution.
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile polypropylene tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Molar Concentration of Stock: First, calculate the molar concentration of the 1 mg/mL stock solution. The molecular weight of this compound is approximately 859.0 g/mol .
-
1 mg/mL = 1 g/L
-
(1 g/L) / (859.0 g/mol ) = 0.001164 M = 1.164 mM
-
-
Serial Dilution: Perform serial dilutions in cell culture medium to reach the desired final concentration. To prepare a 1 µM working solution from a 1.164 mM stock:
-
Step 1 (Intermediate Dilution): Prepare a 1:100 dilution of the stock solution in cell culture medium (e.g., 10 µL of stock in 990 µL of medium) to get an 11.64 µM solution.
-
Step 2 (Final Dilution): Further dilute the intermediate solution to achieve 1 µM. For example, take approximately 86 µL of the 11.64 µM solution and add it to 914 µL of cell culture medium.
-
-
Immediate Use: It is recommended to prepare the final working solution in cell culture medium immediately before use to ensure stability and prevent precipitation. The final concentration of DMSO in the cell culture should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the preparation of this compound stock and working solutions.
Caption: Workflow for preparing this compound stock and working solutions.
Conclusion
The accurate and consistent preparation of this compound stock and working solutions is fundamental to its effective use in research and development. By following these detailed protocols and adhering to the specified storage and handling conditions, researchers can ensure the integrity and stability of their this compound solutions, leading to reliable and reproducible experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Purchase [D5]-Paclitaxel [nucleosyn.com]
- 4. Seventy-two-hour stability of Taxol in 5% dextrose or 0.9% sodium chloride in Viaflo, Freeflex, Ecoflac and Macoflex N non-PVC bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paclitaxel stability and compatibility in polyolefin containers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Paclitaxel-d5
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Paclitaxel-d5, a deuterated internal standard for the widely used anticancer drug, Paclitaxel. The protocol is optimized for researchers, scientists, and drug development professionals requiring accurate quantification of Paclitaxel in biological matrices. The methodology outlined below provides comprehensive parameters for sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
Paclitaxel is a potent anti-mitotic agent used in the treatment of various cancers, including ovarian, breast, and lung cancer.[1] Its mechanism of action involves the stabilization of microtubules, leading to the disruption of normal mitotic spindle assembly and subsequent cell cycle arrest and apoptosis.[2][3] Accurate quantification of Paclitaxel in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method.[4] This document provides a detailed protocol for the detection of this compound using LC-MS/MS with Multiple Reaction Monitoring (MRM).
Experimental
Sample Preparation
A liquid-liquid extraction (LLE) procedure is recommended for the extraction of Paclitaxel and its internal standard from plasma samples.
Protocol: Liquid-Liquid Extraction from Plasma
-
To 100 µL of plasma sample in a polypropylene tube, add 5 µL of the this compound internal standard working solution.
-
Vortex the sample for 10 seconds.
-
Add 400 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.[5]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 12,000 x g for 5 minutes at room temperature.[5]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.[5]
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[5]
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is critical for resolving the analyte from matrix components. The following parameters are recommended:
| Parameter | Value |
| Column | C18 reverse-phase, e.g., Phenomenex Synergi Polar-RP (4 µm, 50 x 2 mm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[5] |
| Flow Rate | 0.3 mL/min[5] |
| Injection Volume | 5 µL[5] |
| Column Temperature | 30°C[6] |
| Gradient | 45% B to 65% B over 4.0 min, hold at 65% B for 1 min, return to 45% B[5] |
Mass Spectrometry
The analysis is performed using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[5] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5000 V[5] |
| Source Temperature | 500°C[5] |
| Curtain Gas | 40 psi[5] |
| Collision Gas | 10 psi[5] |
| Nebulizer Gas (GS1) | 40 psi[5] |
| Heater Gas (GS2) | 40 psi[5] |
| Declustering Potential (DP) | 60 V[5] |
| Entrance Potential (EP) | 5 V[5] |
| Collision Energy (CE) | 20 V[5] |
| Collision Cell Exit Potential (CXP) | 15 V[5] |
MRM Transitions
The following MRM transitions should be monitored:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Paclitaxel | 854.5 | 286.0[5] |
| This compound | 881.0 | 313.0 [7] |
Results and Discussion
This method provides excellent sensitivity and specificity for the detection of this compound. The chromatographic conditions ensure good peak shape and resolution, while the optimized mass spectrometry parameters allow for reliable quantification. The use of a stable isotope-labeled internal standard minimizes the impact of matrix effects, leading to high accuracy and precision. The linear range and limits of detection and quantification should be established by each laboratory based on their specific instrumentation and sample matrices.
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound.
Paclitaxel Signaling Pathway
Caption: Paclitaxel's mechanism of action leading to apoptosis.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry can be readily implemented in a research or drug development setting to support pharmacokinetic and other preclinical and clinical studies involving Paclitaxel.
References
- 1. Optimization of mobile phase composition in development of an LC-MS/MS method for quantitation of paclitaxel and docetaxel [jms.fudan.edu.cn]
- 2. caymanchem.com [caymanchem.com]
- 3. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. Structural Characterization of Anticancer Drug Paclitaxel and Its Metabolites Using Ion Mobility Mass Spectrometry and Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: The Use of Paclitaxel-d5 in Cancer Drug Metabolism Studies
Introduction
Paclitaxel is a potent anti-mitotic agent widely employed in the chemotherapy of various cancers, including ovarian, breast, and non-small cell lung cancers.[1][2][3] Understanding the metabolic fate of Paclitaxel is crucial for optimizing dosing regimens, managing drug-drug interactions, and overcoming resistance.[1][4] Stable isotope-labeled internal standards are indispensable for the accurate and precise quantification of drugs and their metabolites in complex biological matrices. Paclitaxel-d5, a deuterated analog of Paclitaxel, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods due to its chemical and physical similarity to the parent drug, ensuring reliable data for pharmacokinetic and metabolism studies.
1. Paclitaxel Metabolism Pathway
Paclitaxel is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.[1][2] The two main isoforms responsible for its metabolism are CYP2C8 and CYP3A4.[1][2][5]
-
CYP2C8: This is the principal enzyme, catalyzing the formation of the major metabolite, 6α-hydroxypaclitaxel.[1][5]
-
CYP3A4: This enzyme is responsible for the formation of a minor metabolite, 3'-p-hydroxypaclitaxel.[1][5]
These hydroxylated metabolites are pharmacologically less active than the parent Paclitaxel.[1] Subsequently, both metabolites can be further converted to dihydroxypaclitaxel.[6] Genetic polymorphisms in CYP2C8 and CYP3A4 can lead to inter-individual variability in Paclitaxel clearance and toxicity.[2][7]
2. Experimental Protocols
The accurate quantification of Paclitaxel and its metabolites from biological samples is paramount. The following protocols describe a general workflow using this compound as an internal standard for LC-MS/MS analysis.
2.1. Sample Preparation: Liquid-Liquid Extraction
This protocol is suitable for plasma, serum, and tissue homogenates.
-
Aliquoting: Transfer 100 µL of the biological sample (e.g., human plasma) into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a working solution of this compound (concentration will depend on the expected range of Paclitaxel in the samples) to each sample, except for the blank matrix.
-
Vortexing: Briefly vortex the samples for 30 seconds to ensure thorough mixing.
-
Extraction: Add 500 µL of an organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Mixing: Vortex the mixture vigorously for 5 minutes.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[8] Vortex briefly.
-
Final Centrifugation: Centrifuge at high speed for 5 minutes to pellet any particulates.
-
Analysis: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
2.2. LC-MS/MS Analysis
The following are typical conditions for the analysis of Paclitaxel and its metabolites.
| Parameter | Recommended Conditions |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | C18 Reverse Phase Column (e.g., 50 x 2.1 mm, 1.8-2.6 µm particle size)[9][10] |
| Mobile Phase A | Water with 0.1% Formic Acid[8][9] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[8][9] |
| Flow Rate | 0.2 - 0.6 mL/min[9][10] |
| Column Temp. | 30 - 40 °C |
| Injection Vol. | 5 µL[8] |
| Gradient | Start with a lower percentage of Mobile Phase B, ramp up to a high percentage to elute analytes, then return to initial conditions for equilibration. A typical run time is 3-8 minutes.[8][10] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode[8] |
| Scan Type | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)[11] |
3. Data Presentation
3.1. Mass Spectrometry Parameters
This compound is used to generate a calibration curve against which the endogenous Paclitaxel concentration is determined. The SRM/MRM transitions for Paclitaxel, its metabolites, and the internal standard must be optimized.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Paclitaxel | 854.4 | 286.1 | [M+H]⁺ |
| 6α-hydroxypaclitaxel | 870.4 | 509.2 | [M+H]⁺ |
| 3'-p-hydroxypaclitaxel | 870.4 | 286.1 | [M+H]⁺ |
| This compound (Internal Standard) | 859.4 | 291.1 | [M+H]⁺ |
Note: The exact m/z values may vary slightly depending on the instrument and adduct formation (e.g., [M+Na]⁺). Optimization is required.
3.2. Method Validation Parameters
A robust bioanalytical method using this compound should be validated according to regulatory guidelines.
| Parameter | Typical Acceptance Criteria | Example Value |
| Linearity (r²) | > 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 0.1 - 1 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 7% |
| Inter-day Precision (%CV) | < 15% | < 10% |
| Accuracy (% Bias) | Within ±15% | -5% to +8% |
| Recovery | Consistent and reproducible | 85 - 95% |
4. Paclitaxel's Impact on Cellular Signaling
Beyond its direct metabolic pathway, the study of Paclitaxel's effects often involves understanding its influence on cellular signaling, which can contribute to drug resistance. Paclitaxel stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3] However, cancer cells can develop resistance by activating pro-survival pathways or altering apoptotic signaling.[1]
The use of this compound as an internal standard is critical for the development of reliable and robust bioanalytical methods to study Paclitaxel's metabolism. The detailed protocols and data presented here provide a framework for researchers in drug development and oncology to accurately quantify Paclitaxel and its key metabolites, facilitating a deeper understanding of its pharmacokinetic profile and helping to personalize cancer therapy.
References
- 1. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacogenetics of paclitaxel metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paclitaxel Through the Ages of Anticancer Therapy: Exploring Its Role in Chemoresistance and Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of cytochrome P450 activity in the fate of anticancer agents and in drug resistance: focus on tamoxifen, paclitaxel and imatinib metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS/MS quantitative analysis of paclitaxel and its major metabolites in serum, plasma and tissue from women with ovarian cancer after intraperitoneal chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assays Using Paclitaxel to Study Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel is a potent anti-cancer agent that functions by stabilizing microtubules, the dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1][2][3] Its mechanism of action involves binding to the β-tubulin subunit of the microtubule polymer, which shifts the equilibrium towards microtubule assembly and suppresses their dynamic instability.[2][3][4] This leads to the formation of overly stable and nonfunctional microtubules, ultimately resulting in mitotic arrest and apoptosis.[1][5] The study of paclitaxel's effects on microtubule dynamics is crucial for understanding its therapeutic efficacy and for the development of novel microtubule-targeting agents. This document provides detailed application notes and protocols for key in vitro assays used to investigate the influence of paclitaxel on microtubule dynamics.
Key In Vitro Assays
Several in vitro assays are instrumental in characterizing the interaction of paclitaxel with tubulin and its impact on microtubule dynamics. These include:
-
Microtubule Polymerization Assays: To assess the effect of paclitaxel on the rate and extent of microtubule formation from purified tubulin.
-
Microtubule Stabilization Assays: To quantify the ability of paclitaxel to protect microtubules from depolymerization.
-
Microtubule Binding Assays: To determine the affinity of paclitaxel for its binding site on the microtubule polymer.
-
Microtubule Gliding Assays: To investigate the influence of paclitaxel-stabilized microtubules on the function of motor proteins.
These assays provide quantitative data on various parameters of microtubule dynamics, offering valuable insights into the mechanism of action of paclitaxel and other microtubule-stabilizing agents.
Data Presentation
The following tables summarize quantitative data on the effects of paclitaxel on microtubule dynamics, compiled from various studies.
Table 1: Effect of Paclitaxel on Microtubule Dynamic Instability Parameters
| Cell Line | Paclitaxel Concentration (nM) | Inhibition of Shortening Rate (%) | Inhibition of Growing Rate (%) | Inhibition of Dynamicity (%) |
| Caov-3 | 30 | 32 | 24 | 31 |
| A-498 | 30 | 26 | 18 | 63 |
Data adapted from a study on living human tumor cells.[6]
Table 2: Effect of Paclitaxel on Tubulin Critical Concentration for Polymerization
| Paclitaxel Concentration (µM) | Decrease in Critical Nucleation Concentration (%) |
| 0.1 | Not specified |
| 10 | 89 |
This study demonstrates that paclitaxel significantly lowers the critical concentration of tubulin required for polymerization.[4]
Table 3: Binding Affinities of Paclitaxel and Analogs to Microtubules
| Compound | Cellular Ki (nM) |
| Paclitaxel | 22 |
| Docetaxel | 16 |
| Cabazitaxel | 6 |
Competitive binding assays in living HeLa cells were used to determine the intracellular affinities of these microtubule stabilizers.[7][8]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Microtubule Polymerization Assay (Turbidity Measurement)
This assay measures the increase in turbidity as a result of tubulin polymerization into microtubules, a process enhanced by paclitaxel.
Materials:
-
Purified tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Paclitaxel stock solution (in DMSO)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled spectrophotometer capable of reading absorbance at 350 nm
Procedure:
-
Preparation of Tubulin Stock: Resuspend lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 10 mg/mL. Add glycerol to a final concentration of 10% (v/v). Aliquot and store at -80°C.
-
Preparation of Reaction Mix: On ice, prepare a master mix containing tubulin (final concentration 2 mg/mL), General Tubulin Buffer, and GTP (final concentration 1 mM).
-
Compound Addition: Add varying concentrations of paclitaxel or vehicle control (DMSO) to the wells of a pre-chilled 96-well plate.
-
Initiation of Polymerization: Add the tubulin reaction mix to the wells containing the compounds.
-
Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 350 nm every 30 seconds for 60-90 minutes.
-
Data Analysis: Plot the absorbance (OD350) versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve, and the extent of polymerization is indicated by the plateau of the curve.
Expected Results: Paclitaxel will increase the rate and extent of tubulin polymerization in a concentration-dependent manner.
Protocol 2: Microtubule Stabilization Assay (Fluorescence-Based)
This assay quantifies the ability of paclitaxel to stabilize pre-formed microtubules against depolymerization induced by dilution.
Materials:
-
Fluorescently labeled tubulin
-
General Tubulin Buffer
-
GTP solution
-
Paclitaxel stock solution
-
Dilution buffer (General Tubulin Buffer without GTP)
-
96-well, black, clear bottom plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Polymerize Fluorescent Microtubules: Polymerize fluorescently labeled tubulin in General Tubulin Buffer with GTP at 37°C for 30 minutes.
-
Compound Incubation: Add varying concentrations of paclitaxel or vehicle control to the pre-formed microtubules and incubate for an additional 15 minutes at 37°C.
-
Induce Depolymerization: Dilute the microtubule solution 1:10 with pre-warmed dilution buffer.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths every minute for 30-60 minutes at 37°C.
-
Data Analysis: Plot the fluorescence intensity versus time. A slower rate of fluorescence decrease indicates microtubule stabilization. The percentage of stabilization can be calculated relative to the control.
Expected Results: Paclitaxel will decrease the rate of depolymerization, resulting in a slower decay of the fluorescence signal.
Protocol 3: Competitive Microtubule Binding Assay
This assay determines the binding affinity of paclitaxel by measuring its ability to displace a fluorescently labeled paclitaxel analog from stabilized microtubules.[9]
Materials:
-
GMPCPP-stabilized microtubules (non-hydrolyzable GTP analog)
-
Fluorescent paclitaxel analog (e.g., N-debenzoyl-N-(m-aminobenzoyl)paclitaxel)
-
Unlabeled paclitaxel
-
PME buffer (80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8)
-
Spectrofluorometer
Procedure:
-
Prepare Microtubule Solution: Prepare a solution of GMPCPP-stabilized microtubules at a fixed concentration (e.g., 1 µM) in PME buffer.
-
Prepare Ligand Solutions: Prepare a series of dilutions of unlabeled paclitaxel.
-
Binding Reaction: In a microcuvette, mix the GMPCPP-stabilized microtubules, a fixed concentration of the fluorescent paclitaxel analog (e.g., 1 µM), and varying concentrations of unlabeled paclitaxel.
-
Incubation: Incubate the mixture at 37°C for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
Fluorescence Measurement: Measure the fluorescence emission spectrum of each sample.
-
Data Analysis: Plot the fluorescence intensity as a function of the unlabeled paclitaxel concentration. The data can be fitted to a competition binding equation to determine the inhibitory constant (Ki) of paclitaxel.
Expected Results: Unlabeled paclitaxel will displace the fluorescent analog from the microtubules, leading to a decrease in fluorescence in a concentration-dependent manner.
Visualizations
Signaling Pathway of Paclitaxel's Action
Caption: Paclitaxel binds to β-tubulin in microtubules, promoting polymerization and inhibiting depolymerization, leading to mitotic arrest and apoptosis.
Experimental Workflow for a Turbidity-Based Polymerization Assay
Caption: Workflow for an in vitro microtubule polymerization assay using turbidity measurements.
Logical Relationship in a Competitive Binding Assay
Caption: Logical flow of a competitive binding assay to determine paclitaxel's binding affinity.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]
- 6. molbiolcell.org [molbiolcell.org]
- 7. Quantification of Engagement of Microtubules by Small Molecules in Living Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Paclitaxel-d5 long-term stability and storage recommendations
Technical Support Center: Paclitaxel-d5
This technical support center provides guidance on the long-term stability and storage of this compound, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C.[1][2] Some suppliers also list storage at 2-8°C. It is recommended to store it in a tightly sealed container, protected from light and moisture.
Q2: What is the expected long-term stability of solid this compound?
A2: When stored at -20°C, solid this compound is stable for at least four years.[1] Another supplier suggests a stability of three years at -20°C and two years at 4°C.[2][3]
Q3: How should I store this compound in solution?
A3: The stability of this compound in solution is significantly lower than in its solid form and depends on the solvent, concentration, and storage temperature. For solutions, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month.[2][3] It is advisable to prepare fresh solutions for optimal results or to perform regular quality checks on stored solutions.
Q4: What are the main degradation pathways for this compound?
A4: The degradation of Paclitaxel, and by extension this compound, is influenced by pH, temperature, and light.
-
Basic Conditions: Under basic conditions, degradation can occur through epimerization at the C-7 position and hydrolysis of the ester groups, leading to the formation of degradants such as 7-epipaclitaxel, baccatin III, 10-deacetylpaclitaxel, and the paclitaxel sidechain methyl ester.[4][5][6][7]
-
Acidic Conditions: In acidic conditions, degradation can result in the formation of 10-deacetylpaclitaxel and products from the opening of the oxetane ring.[4][8] The pH of maximum stability for paclitaxel in aqueous solutions appears to be around pH 4.[8]
-
Oxidative Conditions: Exposure to oxidizing agents like hydrogen peroxide can lead to the formation of 10-deacetylpaclitaxel.[4]
-
Photodegradation: Exposure to high-intensity light can produce a number of degradants, with the most abundant being an isomer with a C3-C11 bridge.[4]
Q5: How can I detect degradation of my this compound sample?
A5: Degradation can be detected by analytical methods such as Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). The appearance of new peaks or a decrease in the area of the main this compound peak in the chromatogram indicates the presence of degradation products.[9][10][11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram. | Sample degradation due to improper storage or handling. | Ensure the solid compound is stored at -20°C and protected from light. For solutions, store at -80°C and use within the recommended timeframe. Prepare fresh solutions for critical experiments. Review the pH of your solution, as paclitaxel is most stable around pH 4.[8] |
| Decreased peak area or concentration over time. | Chemical instability and degradation of the analyte. | Verify storage conditions. If working with solutions, consider the solvent used and the storage duration. For aqueous solutions, be aware that precipitation can occur, especially at higher concentrations.[12][13][14] |
| Inconsistent results between experiments. | Variability in sample preparation or degradation of stock solutions. | Prepare fresh stock solutions for each set of experiments or validate the stability of your stock solution over the intended period of use. Ensure consistent sample handling procedures. |
| Precipitation in prepared infusions. | Physical instability of paclitaxel in aqueous solutions. | The physical stability of paclitaxel infusions is a known limiting factor.[12][13] Stability is influenced by temperature, concentration, and the diluent used. Lower temperatures (2-8°C) and lower concentrations (e.g., 0.3 mg/mL) generally result in longer stability.[13] |
Data on this compound and Paclitaxel Stability
Table 1: Recommended Storage and Stability of this compound
| Form | Storage Temperature | Reported Stability | Source |
| Solid | -20°C | ≥ 4 years | Cayman Chemical[1] |
| Solid | -20°C | 3 years | MedchemExpress[2][3] |
| Solid | 4°C | 2 years | MedchemExpress[2][3] |
| In Solvent | -80°C | 6 months | MedchemExpress[2][3] |
| In Solvent | -20°C | 1 month | MedchemExpress[2][3] |
Table 2: Physicochemical Stability of Paclitaxel Infusions (as a proxy for this compound in solution)
| Concentration | Diluent | Container | Storage Temperature | Stability |
| 0.3 mg/mL | 0.9% NaCl | Polyolefin | 2-8°C | 13 days[13] |
| 0.3 mg/mL | 0.9% NaCl | LDPE | 2-8°C | 16 days[13] |
| 0.3 mg/mL | 0.9% NaCl | Glass | 2-8°C | 13 days[13] |
| 0.3 mg/mL | 5% Glucose | Polyolefin | 2-8°C | 13 days[13] |
| 0.3 mg/mL | 5% Glucose | LDPE | 2-8°C | 18 days[13] |
| 0.3 mg/mL | 5% Glucose | Glass | 2-8°C | 20 days[13] |
| 1.2 mg/mL | 0.9% NaCl | Polyolefin | 2-8°C | 9 days[13] |
| 1.2 mg/mL | 0.9% NaCl | LDPE | 2-8°C | 12 days[13] |
| 1.2 mg/mL | 0.9% NaCl | Glass | 2-8°C | 8 days[13] |
| 1.2 mg/mL | 5% Glucose | Polyolefin | 2-8°C | 10 days[13] |
| 1.2 mg/mL | 5% Glucose | LDPE | 2-8°C | 12 days[13] |
| 1.2 mg/mL | 5% Glucose | Glass | 2-8°C | 10 days[13] |
| 0.3 mg/mL | All | All | 25°C | 3 days (except 5% glucose in glass: 7 days)[13] |
| 1.2 mg/mL | All | All | 25°C | 3 days (except glass: 5-7 days)[13] |
Experimental Protocols
Protocol: Stability Indicating RP-HPLC Method for this compound
This protocol is a general guideline for assessing the stability of this compound. Method optimization may be required for specific instrumentation and applications.
1. Objective: To quantify this compound and detect its degradation products using a stability-indicating RP-HPLC method.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 60:40 v/v).[9] The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: Ambient.
-
Detection Wavelength: 226 nm.[9]
-
Injection Volume: 20 µL.
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 20-100 µg/mL).[9]
5. Sample Preparation for Stability Study:
-
Subject this compound samples to stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal) according to ICH guidelines Q1A(R2).[9]
-
At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
6. Analysis:
-
Inject the standard solutions to establish the calibration curve.
-
Inject the prepared samples from the stability study.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and any change in the peak area of this compound.
7. Data Interpretation:
-
Calculate the concentration of this compound in the samples using the calibration curve.
-
Determine the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of an unstressed control sample.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Simplified degradation pathways of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Profiling degradants of paclitaxel using liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry substructural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Physical and chemical stability of paclitaxel infusions in different container types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Compounding an extended-stability admixture of Paclitaxel for long-term infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Paclitaxel Precipitation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with paclitaxel precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is paclitaxel prone to precipitation in aqueous solutions?
Paclitaxel is a highly lipophilic and hydrophobic molecule, meaning it has a strong affinity for fats and oils while repelling water.[1] This inherent property leads to its very low solubility in water and aqueous buffers, which are polar environments.[1][2][3] The aqueous solubility of paclitaxel is reported to be less than 0.01 mg/mL.[3] When a concentrated paclitaxel stock solution, typically prepared in an organic solvent, is diluted into an aqueous medium, the paclitaxel molecules tend to aggregate and precipitate out of the solution.[1]
Q2: What are the recommended organic solvents for preparing paclitaxel stock solutions?
Commonly used organic solvents for dissolving paclitaxel include dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1][4] It is crucial to use high-purity, anhydrous (water-free) solvents, as the presence of moisture can decrease the solubility of hydrophobic compounds like paclitaxel.[1]
Q3: My paclitaxel precipitates when I dilute my stock solution in a cell culture medium or buffer. What are the common causes and how can I prevent this?
This phenomenon, often referred to as "salting out" or precipitation upon dilution, is a frequent challenge.[1] It occurs because the paclitaxel, highly concentrated in the organic solvent, is rapidly introduced into a large volume of an aqueous environment where its solubility is poor.[1]
Here are several strategies to mitigate this issue:
-
Optimize the Dilution Process: Add the paclitaxel stock solution to the aqueous medium slowly while vortexing or stirring.[1] This ensures rapid and even dispersion, preventing localized high concentrations that can trigger precipitation.
-
Decrease the Final Concentration: Lowering the target concentration of paclitaxel in the final aqueous solution can often prevent it from exceeding its solubility limit.[1]
-
Use a Co-solvent System: Employing a mixture of solvents can enhance solubility. A widely used formulation for paclitaxel is a 1:1 mixture of ethanol and Cremophor EL (a non-ionic surfactant).[2][5]
-
Maintain Temperature: Gently warming the aqueous medium (e.g., to 37°C) before adding the paclitaxel stock can sometimes improve solubility.[6] However, be mindful of the temperature stability of paclitaxel and other components in your experiment.
Q4: Are there alternative formulation strategies to improve paclitaxel's stability in aqueous solutions?
Yes, several advanced formulation approaches can significantly enhance the solubility and stability of paclitaxel in aqueous environments:
-
Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants.[7][8] Nanosuspensions can be prepared by methods like high-pressure homogenization.[9]
-
Liposomes: These are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs like paclitaxel, shielding them from the aqueous environment.
-
Polymeric Micelles: Amphiphilic polymers can self-assemble into micelles in water, with a hydrophobic core that can solubilize paclitaxel and a hydrophilic shell that provides stability in the aqueous phase.[10]
-
Cyclodextrin Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[11]
Troubleshooting Guide
This guide provides solutions to specific issues you might encounter during your experiments.
Issue 1: Paclitaxel powder does not dissolve in the organic solvent.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent | Ensure you are using a recommended organic solvent such as DMSO, ethanol, or DMF.[1][4] |
| Poor solvent quality | Use high-purity, anhydrous solvents. Moisture can significantly reduce solubility.[1] |
| Powder aggregation | Gentle sonication in a water bath can help break up powder aggregates and facilitate dissolution.[1] |
| Low temperature | Gentle warming (e.g., to 37°C) can increase the solubility of paclitaxel in some organic solvents.[1] |
Issue 2: Paclitaxel precipitates immediately upon dilution into an aqueous buffer.
| Possible Cause | Troubleshooting Step |
| High final concentration | Reduce the final concentration of paclitaxel in the aqueous solution.[1] |
| Rapid, localized mixing | Add the stock solution dropwise while vigorously vortexing or stirring the aqueous medium.[1] |
| Inadequate solvent system | Prepare the stock solution in a co-solvent system, such as ethanol:Cremophor EL (1:1).[5] |
Issue 3: The paclitaxel solution is initially clear but becomes cloudy or shows precipitation over time.
| Possible Cause | Troubleshooting Step |
| Metastable solution | The initial clear solution may be supersaturated. Consider using a formulation strategy that provides long-term stability, such as nanosuspensions or liposomes.[12] |
| pH instability | Paclitaxel stability is pH-dependent. The least amount of degradation in aqueous solutions occurs in the pH range of 3-5.[13] Ensure the pH of your final solution is within this range if compatible with your experimental setup. |
| Storage conditions | Store paclitaxel solutions as recommended. For aqueous solutions, it is often advised not to store them for more than a day.[4] |
Quantitative Data Summary
The solubility of paclitaxel is highly dependent on the solvent system used. The following table summarizes solubility data from various sources.
| Solvent System | Approximate Solubility | Reference |
| Water | < 0.1 µg/mL | [10] |
| Water | < 0.01 mg/mL | [3] |
| Ethanol | ~1.5 mg/mL | [4] |
| DMSO | ~5 mg/mL | [4] |
| Dimethylformamide (DMF) | ~5 mg/mL | [4] |
| 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [4] |
| 5% Aqueous Lecithin Dispersion | Up to 5.7 mg/mL | [12] |
| Poly(MPC-co-BMA) aqueous solution | Up to 5.0 mg/mL | [10] |
Experimental Protocols
Protocol 1: Preparation of a Paclitaxel Stock Solution in DMSO
-
Weigh the desired amount of paclitaxel powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube until the paclitaxel is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[1]
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of Paclitaxel Stock Solution in Aqueous Medium
-
Warm the aqueous medium (e.g., cell culture medium, PBS) to the desired temperature (e.g., 37°C).
-
While vigorously vortexing or stirring the aqueous medium, add the required volume of the paclitaxel DMSO stock solution dropwise.
-
Continue to mix for a few minutes to ensure homogeneity.
-
Use the freshly prepared paclitaxel solution immediately for your experiment.
Visualizations
Caption: Workflow for preparing and diluting paclitaxel solutions.
Caption: Troubleshooting logic for paclitaxel precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Designing Paclitaxel Drug Delivery Systems Aimed at Improved Patient Outcomes: Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Pharmaceutical properties of paclitaxel and their effects on preparation and administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the Structure and Stability of Paclitaxel Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Formulation and pharmacokinetic evaluation of a paclitaxel nanosuspension for intravenous delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced solubility of paclitaxel using water-soluble and biocompatible 2-methacryloyloxyethyl phosphorylcholine polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmaceutical and physical properties of paclitaxel (Taxol) complexes with cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Paclitaxel solubility in aqueous dispersions and mixed micellar solutions of lecithin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Addressing matrix effects in bioanalysis of paclitaxel
Welcome to the technical support center for the bioanalysis of paclitaxel. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of paclitaxel?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, like paclitaxel, due to co-eluting compounds from the sample matrix (e.g., plasma, serum, tissue homogenate).[1][2] These effects can manifest as either ion suppression (a decrease in the analytical signal) or ion enhancement (an increase in the signal), leading to inaccurate and imprecise quantification of paclitaxel.[1][2] The primary cause of matrix effects in LC-MS/MS analysis is the presence of endogenous matrix components, such as phospholipids, that interfere with the ionization of the analyte in the mass spectrometer source.[2][3]
Q2: How can I detect and quantify matrix effects in my paclitaxel assay?
A2: The most common method for quantifying matrix effects is the post-extraction spike method.[1][3] This involves comparing the peak area of paclitaxel spiked into an extracted blank matrix sample to the peak area of paclitaxel in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)[1]
An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[1] A consistent MF across different lots of the biological matrix is crucial for a reliable assay.[1]
Q3: What is the best type of internal standard (IS) to use for paclitaxel analysis to compensate for matrix effects?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of paclitaxel, such as ¹³C₆-paclitaxel or d₅-paclitaxel.[4][5][6] A SIL IS has nearly identical physicochemical properties to paclitaxel and will co-elute, experiencing the same degree of matrix effects.[1] This allows for the most accurate correction of any signal variations. If a SIL IS is unavailable, a structural analog like docetaxel can be used, but it is critical to validate that it behaves similarly to paclitaxel during extraction and ionization.[7][8][9]
Q4: Can changes in chromatographic conditions help mitigate matrix effects?
A4: Yes, optimizing chromatographic conditions is a key strategy. This can include adjusting the mobile phase composition, such as the organic solvent ratio or the use of additives like formic acid or ammonium formate, to improve the separation of paclitaxel from interfering matrix components.[1] Employing a different HPLC column with an alternative stationary phase (e.g., phenyl-hexyl instead of C18) or using a shallower gradient can also enhance separation and reduce the impact of co-eluting interferences.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low Signal Intensity or Ion Suppression | High concentration of co-eluting matrix components. | - Implement a more robust sample cleanup method: Solid-phase extraction (SPE) is generally more effective at removing interferences than liquid-liquid extraction (LLE) or protein precipitation.[10] - Optimize chromatographic separation: Adjust the mobile phase or gradient to separate paclitaxel from interfering peaks.[1] - Dilute the sample: Diluting the sample with a suitable buffer or mobile phase can reduce the concentration of matrix components, but ensure the paclitaxel concentration remains above the lower limit of quantitation (LLOQ).[1] - Optimize MS source parameters: Adjust settings like capillary voltage, gas flow, and temperature to maximize the signal for paclitaxel.[1] |
| High Signal Variability or Ion Enhancement | Inconsistent matrix effects across different samples or lots. | - Use a stable isotope-labeled internal standard (SIL IS): This is the most effective way to compensate for sample-to-sample variations in matrix effects.[1] - Thoroughly validate the sample preparation method: Ensure consistent recovery and matrix effect across different lots of the biological matrix. |
| Poor Precision and Accuracy | Inconsistent extraction recovery or matrix effects. | - Evaluate and optimize the sample preparation method: Compare different techniques (SPE, LLE, protein precipitation) to find the one with the highest and most consistent recovery. - Ensure the internal standard co-elutes with paclitaxel: If the IS and analyte retention times are different, the IS cannot effectively compensate for matrix effects.[1] - Re-validate the method: Any significant changes to the sample preparation or analytical method require re-validation to ensure accuracy and precision.[1] |
| Peak Tailing or Splitting | Secondary interactions with the analytical column or presence of interfering substances. | - Use a column with advanced technology: Columns like Accucore RP-MS with Core Enhanced Technology can provide better peak shapes.[7][11] - Adjust mobile phase pH or additives: This can help to minimize secondary interactions. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on paclitaxel bioanalysis, highlighting extraction recoveries and matrix effects with different analytical methods.
Table 1: Extraction Recovery of Paclitaxel
| Matrix | Extraction Method | Internal Standard | Extraction Recovery (%) | Reference |
| Human Serum | Solid-Phase Extraction (SPE) | Docetaxel | 116 | [7] |
| Keratin-containing samples | Ethanol Precipitation | Docetaxel | 93.0 ± 3.4 | [8] |
| Mouse Plasma & Tumor Homogenate | Solid-Phase Extraction (SPE) | Docetaxel | 92.5 ± 4.5 | [10] |
| Rat Plasma | Liquid-Liquid Extraction (LLE) with tert-butyl methyl ether | Docetaxel | > 90 | [9] |
| Human Plasma | Liquid-Liquid Extraction (LLE) with methyl-tert-butyl ether | [¹³C₆]-PTX | 85.0 - 91.7 | [12] |
Table 2: Matrix Effect Data for Paclitaxel
| Matrix | Extraction Method | Internal Standard | Matrix Effect (%) | Reference |
| Mouse Plasma & Tumor Homogenate | Solid-Phase Extraction (SPE) | Docetaxel | 97.1 ± 4.3 | [10] |
| Human Plasma | Liquid-Liquid Extraction (LLE) with methyl-tert-butyl ether | [¹³C₆]-PTX | -2.2 to 5.1 | [12] |
Note: A matrix effect value close to 100% or a range centered around 0 indicates minimal matrix effect.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Paclitaxel from Human Serum
This protocol is adapted from a method using SOLA SPE cartridges.[7][11]
-
Sample Pre-treatment: To 200 µL of human serum, add 10 µL of the internal standard working solution (e.g., docetaxel in acetonitrile).
-
Vortex: Vortex the sample for 30 seconds.
-
Centrifugation: Centrifuge for 5 minutes at 5000 rpm.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 0.5 mL of methanol followed by 0.5 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a suitable solvent to remove interferences (e.g., 1 mL of 5% methanol in water).
-
Elution: Elute paclitaxel and the internal standard with an appropriate elution solvent (e.g., 1 mL of methanol).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Paclitaxel from Human Plasma
This protocol is adapted from a UPLC-MS/MS method.[4]
-
Sample Preparation: To a 200 µL human plasma sample, add the internal standard (e.g., ¹³C₆-labeled paclitaxel).
-
Extraction: Add 1.3 mL of tert-butyl methyl ether and vortex vigorously.
-
Centrifugation: Centrifuge to separate the organic and aqueous layers.
-
Solvent Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness.
-
Reconstitution: Reconstitute the residue in the mobile phase for analysis.
Protocol 3: Protein Precipitation for Paclitaxel from Keratin-Containing Samples
This protocol is adapted from an HPLC-MS/MS method.[8]
-
Sample Preparation: Thaw 200 µL of the sample on ice.
-
Precipitation: Add 1 mL of 200-proof ethanol to precipitate the keratose.
-
Mixing and Centrifugation: Invert the tube several times, sonicate for one minute, and then centrifuge for 3 minutes at 1200 rpm.
-
Supernatant Transfer: Transfer the supernatant containing paclitaxel to a clean tube.
-
Evaporation: Dry the supernatant in a vacuum concentrator.
-
Reconstitution and IS Addition: Redissolve the dried sample in the mobile phase and add the internal standard (e.g., docetaxel) before analysis.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: General sample preparation workflow for paclitaxel bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantitative determination of total and unbound paclitaxel in human plasma following Abraxane treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. lcms.cz [lcms.cz]
- 8. HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Research Potential: A Comprehensive Guide to SEO-Driven, Long-Tail Keywords for D-Glucitol-3-13C
For scientific researchers navigating the complexities of metabolic studies, drug development, and advanced imaging, D-Glucitol-3-13C, a stable isotope-labeled form of sorbitol, has emerged as a valuable tool. To facilitate easier access to critical information and streamline content creation for this specialized audience, a comprehensive list of SEO-driven, long-tail keywords has been compiled. These keywords are meticulously categorized based on five key researcher intents: Foundational & Exploratory, Methodological & Application, Troubleshooting & Optimization, and Validation & Comparative.
D-Glucitol-3-13C is primarily utilized in metabolic flux analysis to trace carbon pathways within biological systems.[] Its application extends to magnetic resonance imaging (MRI) as a tracer to enhance contrast and provide detailed images of tissue structures and metabolic states.[] Furthermore, it plays a crucial role in pharmaceutical research, aiding in the understanding of drug absorption, distribution, metabolism, and excretion (ADME).[]
The following table provides a structured list of long-tail keywords designed to align with the specific informational needs of scientific researchers at various stages of their work with D-Glucitol-3-13C.
| Category | Long-tail Keyword |
| Foundational & Exploratory | What is D-Glucitol-3-13C and its primary uses? |
| Physical and chemical properties of D-Glucitol-3-13C | |
| Synthesis and manufacturing of 13C labeled D-Glucitol | |
| D-Glucitol-3-13C vs unlabeled D-Sorbitol in research | |
| Commercial suppliers of D-Glucitol-3-13C for laboratory use | |
| Safety and handling guidelines for D-Glucitol-3-13C | |
| The role of D-Glucitol-3-13C in stable isotope tracing studies | |
| Understanding the metabolic fate of D-Glucitol-3-13C in vivo | |
| Natural abundance of 13C and its relevance to D-Glucitol-3-13C | |
| Introduction to metabolic flux analysis using D-Glucitol-3-13C | |
| Methodological & Application | Protocol for using D-Glucitol-3-13C in cell culture experiments |
| D-Glucitol-3-13C administration for in vivo animal studies | |
| Mass spectrometry analysis of D-Glucitol-3-13C metabolites | |
| NMR spectroscopy techniques for detecting D-Glucitol-3-13C | |
| Calculating metabolic flux rates with D-Glucitol-3-13C data | |
| D-Glucitol-3-13C as a tracer for central carbon metabolism | |
| Applications of D-Glucitol-3-13C in cancer metabolism research | |
| Utilizing D-Glucitol-3-13C for studying diabetic neuropathy | |
| D-Glucitol-3-13C in pharmacokinetic and ADME studies | |
| Hyperpolarized D-Glucitol-3-13C for enhanced MRI signal | |
| Troubleshooting & Optimization | Common challenges in D-Glucitol-3-13C tracer experiments |
| Optimizing D-Glucitol-3-13C concentration for cell labeling | |
| Improving mass spec sensitivity for 13C-labeled compounds | |
| How to correct for natural 13C abundance in flux analysis | |
| Troubleshooting low incorporation of 13C from D-Glucitol | |
| Minimizing isotopic scrambling in D-Glucitol-3-13C studies | |
| Data normalization strategies for D-Glucitol-3-13C experiments | |
| Addressing solubility issues of D-Glucitol-3-13C in media | |
| Calibration curves for accurate quantification of 13C enrichment | |
| Enhancing the signal-to-noise ratio in 13C NMR of biological samples | |
| Validation & Comparative | Comparing D-Glucitol-3-13C with 13C-glucose as a tracer |
| Validation of D-Glucitol-3-13C tracing with known metabolic pathways | |
| Cross-validation of mass spectrometry and NMR data for D-Glucitol-3-13C | |
| D-Glucitol-3-13C versus other stable isotope tracers for polyol pathway | |
| Isotopic enrichment analysis of D-Glucitol-3-13C vs uniformly labeled sorbitol | |
| Reproducibility and variability in D-Glucitol-3-13C experiments | |
| Comparative analysis of D-Glucitol-3-13C metabolism in different cell lines | |
| Benchmarking D-Glucitol-3-13C tracing against Seahorse assays | |
| Literature review of D-Glucitol-3-13C applications and findings | |
| Head-to-head comparison of D-Glucitol-3-13C from different suppliers |
References
Troubleshooting poor peak shape for paclitaxel in chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape during the chromatographic analysis of paclitaxel.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Peak Tailing
Question: Why is my paclitaxel peak exhibiting tailing?
Answer: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in paclitaxel analysis. This can be caused by several factors:
-
Secondary Interactions: Paclitaxel may have secondary interactions with the stationary phase, particularly with acidic silanol groups on the column packing when analyzing basic compounds[1].
-
Column Overload: Injecting too much sample can lead to peak tailing[2][3]. The classic symptoms of column overload are a right-triangle peak shape and a decrease in retention time as the sample mass increases[2].
-
Mobile Phase Issues: An improperly prepared or inadequately buffered mobile phase can cause tailing. The mobile phase pH being too close to the pKa of the analyte can also be a cause.
-
Column Contamination/Deterioration: Contaminants on the guard or analytical column inlet can lead to tailing peaks. A partially blocked inlet frit is a very common cause and affects all peaks in the chromatogram[2].
Troubleshooting Steps:
-
Check for Column Overload: Reduce the sample concentration or injection volume and observe if the peak shape improves and retention time increases[2].
-
Evaluate the Mobile Phase: Ensure the mobile phase is correctly prepared. If using a buffer, confirm its concentration is adequate (typically 5-10 mM for reversed-phase) and the pH is at least 2 units away from the analyte's pKa[2]. Trails with different buffers (phosphate, acetate) and pH values (e.g., 3.5, 4.5, 5.0) have been shown to yield good peak shapes[4][5][6].
-
Inspect the Column:
-
If using a guard column, remove it and re-run the analysis. If the peak shape improves, replace the guard column[2][7].
-
If the main column is suspected, try backflushing it to waste to clear a potentially blocked inlet frit[2][7]. If the problem persists after cleaning, the column may have reached the end of its service life and needs replacement[7].
-
Peak Fronting
Question: What causes my paclitaxel peak to show fronting?
Answer: Peak fronting, an asymmetry where the front part of the peak is broader than the back, can indicate several problems[8][9][10]:
-
Sample Overload: Injecting too high a concentration or volume of your sample can saturate the column, causing molecules to elute earlier and leading to fronting[8][10][11].
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the column too quickly, resulting in a distorted, fronting peak[8][11]. Early eluting peaks are often more affected by this.
-
Column Collapse or Degradation: Physical degradation of the column bed, such as a void or collapse, can disrupt the flow path and lead to peak fronting[8][10]. When this occurs, both standards and samples will typically show the same fronting peak shape[1].
Troubleshooting Steps:
-
Reduce Sample Load: The most straightforward step is to dilute your sample or reduce the injection volume to see if the peak shape becomes more symmetrical[9][10][11].
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve and inject your paclitaxel sample in the initial mobile phase[11]. If a different solvent must be used, ensure it is weaker than the mobile phase.
-
Check the Column: If the above steps do not resolve the issue and all peaks are fronting, the column itself may be compromised. A void at the column inlet could be the cause, and replacing the column may be necessary[10].
Split Peaks
Question: My paclitaxel peak is splitting. What should I do?
Answer: Split peaks can appear as a "twin" peak or a "shoulder" on the main peak and can be caused by issues occurring before or during the separation[10][12].
-
Blocked Column Inlet Frit: Debris from the sample, mobile phase, or system components can partially block the inlet frit of the column, distorting the sample band and causing splitting[2][12].
-
Column Void/Contamination: A void or channel in the column's stationary phase can create multiple paths for the analyte, leading to split peaks[12][13]. Contamination at the head of the column can also cause this issue[12].
-
Sample Solvent Incompatibility: Injecting a sample in a solvent significantly different from the mobile phase can cause the sample to precipitate on the column or lead to poor peak shape, including splitting.
-
Co-elution: The split peak might actually be two different, closely eluting compounds[12]. Paclitaxel analysis can involve related substances like Cephalomannine or Baccatin III which may co-elute if the method is not optimized.
Troubleshooting Steps:
-
Check for Contamination: First, remove the guard column (if installed) and see if the problem resolves. If it does, the guard column is contaminated and should be replaced[7]. If there is no guard column, or the problem persists, try reversing and flushing the analytical column to dislodge particulates from the inlet frit.
-
Verify Sample and Mobile Phase Compatibility: Ensure your sample solvent is compatible with the mobile phase. Ideally, the sample should be dissolved in the mobile phase itself.
-
Investigate Co-elution: To check for co-eluting peaks, try reducing the injection volume. If the split peak resolves into two distinct peaks, you likely have two different components. In this case, the chromatographic method (e.g., mobile phase composition, gradient) needs to be optimized for better resolution[12].
-
Replace the Column: If none of the above steps work, the column packing may be irreversibly damaged (e.g., a void has formed), and the column will need to be replaced[12][13].
Troubleshooting Workflow Diagram
Caption: General troubleshooting workflow for poor paclitaxel peak shape.
Quantitative Data Summary
The following tables summarize various successful chromatographic conditions for paclitaxel analysis reported in the literature.
Table 1: Mobile Phase Compositions and Columns
| Stationary Phase | Mobile Phase | Ratio (v/v) | Reference |
| C18 LiChrospher® 100 (250x4.6mm, 5µm) | Acetonitrile : Water | 60:40 | [14] |
| Phenomenex C18 (250x4.6mm, 5µm) | Acetonitrile : Phosphate Buffer (pH 4.5) | 50:50 | [15] |
| Phenomenex Gemini C18 (250x4.6mm, 5µm) | Acetonitrile : 0.02M KH2PO4 (pH 4.5) | 40:60 | [4] |
| Hypersil BDS C18 (250x4.6mm, 5µm) | Acetonitrile : 10mM KH2PO4 (pH 3.5) | 55:45 | [5] |
| RP-column | Acetonitrile : Phosphate Buffer (pH 5) | 80:20 | [6] |
| Agilent Eclipse XDB-C18 (150x4.6mm, 3.5µm) | Acetonitrile : Water | Gradient | [16] |
| Symmetry C18 (250x4.6mm, 5µm) | Acetonitrile : Methanol | 60:40 | [17] |
| Ascentis Express F5 (15x4.6cm, 5µm) | Acetonitrile : Water | 40:60 |
Table 2: Flow Rates and Detection Wavelengths
| Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| 1.0 | 227 | [14] |
| 1.0 | 282 | [15] |
| 2.0 | 230 | [4] |
| 1.0 | 227 | [6] |
| 1.2 | 227 | [16] |
| 1.5 | 227 | [17] |
| 1.9 | 227 | [18] |
| 1.5 | 227 |
Experimental Protocols
Protocol 1: Standard Stock Solution Preparation
This protocol describes a general method for preparing a paclitaxel standard stock solution.
-
Accurately weigh 10 mg of paclitaxel standard.[14]
-
Transfer the powder to a 10 mL volumetric flask.[14]
-
Add approximately 2 mL of acetonitrile and sonicate for about 5 minutes to dissolve the paclitaxel.[14]
-
Once dissolved, make up the volume to 10 mL with acetonitrile to achieve a final concentration of 1000 µg/mL.[14]
-
Further dilutions can be made from this stock solution using the mobile phase as the diluent.
Protocol 2: Sample Preparation from Intravenous Formulation
This protocol details how to prepare a sample from a commercial intravenous formulation for analysis.
-
Transfer 1 mL of the intravenous injection (e.g., containing 6 mg/mL of paclitaxel) into a clean 10 mL volumetric flask.[15]
-
Add 5 mL of acetonitrile to dissolve the sample.[15]
-
Ultrasonicate the solution for 5 minutes to ensure complete dissolution.[15]
-
Make up the volume to 10 mL using acetonitrile.[15]
-
Filter the solution through a 0.45 µm filter to remove any particulate matter.[15]
-
The filtered solution can then be further diluted as needed to fall within the calibration curve range.[15]
Protocol 3: Mobile Phase Preparation (Acetonitrile:Phosphate Buffer)
This protocol provides an example of preparing a buffered mobile phase.
-
Buffer Preparation (pH 4.5): Dissolve 5.04 g of disodium hydrogen phosphate and 3.01 g of potassium dihydrogen phosphate in enough HPLC-grade water to produce 1000 mL.[15] Adjust the pH to 4.5 using glacial acetic acid.[15]
-
Mobile Phase Mixing: Mix the prepared buffer with acetonitrile in the desired ratio (e.g., 50:50 v/v).[15]
-
Degassing: Filter the final mobile phase through a 0.2 µm membrane filter and sonicate for at least 20 minutes to degas before use.[6][15]
Logical Relationship Diagram
Caption: Relationship between peak problems, causes, and solutions.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. uhplcs.com [uhplcs.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. academic.oup.com [academic.oup.com]
- 6. japsonline.com [japsonline.com]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. chemtech-us.com [chemtech-us.com]
- 10. acdlabs.com [acdlabs.com]
- 11. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 12. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 13. uhplcs.com [uhplcs.com]
- 14. rroij.com [rroij.com]
- 15. phmethods.net [phmethods.net]
- 16. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijprajournal.com [ijprajournal.com]
- 18. journals.library.ualberta.ca [journals.library.ualberta.ca]
Ensuring isotopic purity of Paclitaxel-d5 internal standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the isotopic purity of Paclitaxel-d5 internal standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: Proper storage and handling are critical to maintain the isotopic and chemical integrity of your this compound internal standard.
-
Storage Temperature: For long-term stability, store this compound as a solid at -20°C or below.[1] Solutions of this compound should be stored at 2-8°C for short-term use and aliquoted into single-use vials to minimize freeze-thaw cycles for longer-term storage at -20°C.
-
Light Protection: Paclitaxel is light-sensitive. Always store the solid and solutions in amber vials or protect them from light to prevent photodegradation.
-
Moisture: this compound can be susceptible to hydrolysis. Store in a desiccator and handle in a dry environment to minimize exposure to moisture. Use anhydrous solvents for preparing solutions.
-
Solution Preparation: Use high-purity, LC-MS grade solvents for preparing solutions. Ensure the standard is completely dissolved before use.
Q2: What are the typical chemical and isotopic purity specifications for this compound?
A2: For reliable quantitative analysis, it is recommended to use a this compound internal standard with high chemical and isotopic purity.[2] Generally, a chemical purity of >99% and an isotopic enrichment of ≥98% are advised.[2] The presence of unlabeled Paclitaxel (d0) can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification.
Q3: How can I verify the isotopic purity of my this compound standard?
A3: The isotopic purity of this compound should be verified using mass spectrometry. A detailed experimental protocol for this assessment is provided in the "Experimental Protocols" section of this guide. The process generally involves acquiring a full scan mass spectrum of a concentrated solution of the standard and calculating the relative abundance of the d5 isotopologue compared to the d0 to d4 species.
Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?
A4: While the deuterium atoms on the benzoyl group of this compound are generally stable, hydrogen-deuterium (H/D) exchange can occur under certain conditions, such as in the presence of acidic or basic mobile phases or at elevated temperatures. To minimize the risk of H/D exchange, it is advisable to use neutral or weakly acidic mobile phases and avoid prolonged exposure to harsh conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or inaccurate quantitative results | 1. Isotopic Impurity: Presence of unlabeled Paclitaxel (d0) in the internal standard. 2. Degradation of Standard: Improper storage or handling leading to chemical degradation. 3. H/D Exchange: Loss of deuterium atoms from the internal standard. 4. Matrix Effects: Ion suppression or enhancement affecting the analyte and internal standard differently. | 1. Verify the isotopic purity of the this compound standard using the provided MS protocol. If significant d0 is present, obtain a new, higher purity standard. 2. Prepare fresh working solutions from a properly stored stock. Review storage and handling procedures. 3. Evaluate the mobile phase composition and pH. Consider using a mobile phase with a lower risk of promoting H/D exchange. 4. Ensure co-elution of Paclitaxel and this compound. Optimize sample preparation to minimize matrix components. |
| Split or broad peaks for this compound | 1. Chromatographic Issues: Column degradation, mobile phase incompatibility, or improper gradient. 2. Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase. 3. Contamination: Presence of impurities in the standard or sample. | 1. Check the column performance with a standard mixture. Prepare fresh mobile phase.[3] 2. Dilute the sample in a solvent that matches the initial mobile phase composition.[3] 3. Analyze a fresh, high-purity standard to rule out contamination. |
| Carryover of this compound in blank injections | 1. Autosampler Contamination: Residual standard in the injection needle or valve. 2. Column Carryover: Strong retention of the standard on the analytical column. | 1. Implement a rigorous needle wash protocol with a strong organic solvent. 2. Optimize the column wash step at the end of the gradient to ensure complete elution of the standard. |
| Different retention times for Paclitaxel and this compound | Isotope Effect: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts due to the kinetic isotope effect. | This is a known phenomenon. The retention time difference should be minimal and consistent. If the shift is large or variable, investigate other chromatographic issues. |
Quantitative Data
Table 1: Representative Isotopic Distribution of this compound
| Isotopologue | Relative Abundance (%) |
| d0 (Unlabeled) | < 0.1 |
| d1 | < 0.1 |
| d2 | < 0.2 |
| d3 | < 0.5 |
| d4 | < 2.0 |
| d5 | > 97.0 |
Note: This is an example distribution. Please refer to the Certificate of Analysis for your specific lot of this compound.
Table 2: Recommended LC-MS/MS Parameters for Paclitaxel and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Paclitaxel | 854.4 | 286.2 | 24 |
| This compound | 859.5 | 291.1 | 24 |
These parameters may require optimization for your specific instrument and conditions.[4][5]
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity of this compound by LC-MS
Objective: To determine the isotopic distribution and purity of a this compound internal standard.
Materials:
-
This compound standard
-
LC-MS grade acetonitrile and water
-
Formic acid (optional)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
Dilute the stock solution to a final concentration of approximately 1 µg/mL in 50:50 acetonitrile:water.
-
-
LC-MS Analysis:
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to elute Paclitaxel (e.g., 5-95% B over 5 minutes)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS Conditions:
-
Acquire data in full scan mode over a mass range that includes the molecular ions of Paclitaxel and its isotopologues (e.g., m/z 850-870).
-
Use a high-resolution setting to ensure accurate mass measurement.
-
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]⁺ ions of each isotopologue (d0 to d5).
-
Integrate the peak areas for each extracted ion chromatogram.
-
Calculate the relative abundance of each isotopologue as a percentage of the total peak area of all isotopologues.
-
The isotopic purity is the relative abundance of the d5 species.
-
Visualizations
Caption: Paclitaxel's Mechanism of Action.
Caption: Isotopic Purity Verification Workflow.
Caption: Troubleshooting Logic for Inconsistent Results.
References
- 1. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 4. dovepress.com [dovepress.com]
- 5. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Paclitaxel-d5 Analysis by ESI-MS
Welcome to the technical support center for the analysis of Paclitaxel-d5 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed to assist researchers, scientists, and drug development professionals in minimizing ion suppression and addressing other common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for my this compound internal standard?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate) reduce the ionization efficiency of the analyte of interest, in this case, this compound, in the ESI source.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analytical method.[3] Although this compound is a stable isotope-labeled internal standard (SIL-IS) designed to co-elute with and mimic the behavior of Paclitaxel, it is also susceptible to ion suppression.[4] Significant ion suppression can lead to inaccurate quantification of the analyte.[5]
Q2: How can I determine if ion suppression is affecting my this compound signal?
A2: A common method to assess ion suppression is the post-column infusion experiment. This involves continuously infusing a standard solution of this compound into the LC flow after the analytical column while injecting a blank matrix extract. A dip in the constant baseline signal of this compound at specific retention times indicates the presence of co-eluting matrix components that cause ion suppression.[6]
Q3: My calibration curve for Paclitaxel is non-linear at higher concentrations. What could be the cause?
A3: Non-linearity at high concentrations can be due to detector saturation or concentration-dependent ion suppression.[5] Even the internal standard, this compound, if used at an excessively high concentration, can contribute to the suppression of the analyte signal, particularly at the upper end of the calibration curve.[2] It is crucial to optimize the concentration of the internal standard to be appropriate for the expected analyte concentration range.
Q4: Can the formulation vehicle of Paclitaxel, such as Cremophor EL, cause ion suppression?
A4: Yes, formulation vehicles like Cremophor EL (polyethoxylated castor oil) and polysorbate 80 are known to cause significant ion suppression in ESI-MS analysis.[7] It is important to use a robust sample preparation method and chromatographic conditions that can effectively separate this compound from these excipients.[7]
Troubleshooting Guides
Problem: Low or Inconsistent this compound Signal
This is a common issue often attributed to ion suppression from matrix components. Here’s a systematic approach to troubleshoot and mitigate this problem.
The most effective way to combat ion suppression is to remove interfering matrix components before LC-MS/MS analysis.[1][8]
-
Liquid-Liquid Extraction (LLE): LLE is a widely used and effective technique for cleaning up plasma samples for Paclitaxel analysis. Methyl tert-butyl ether (MTBE) is a common and effective extraction solvent.[9][10]
-
Solid-Phase Extraction (SPE): SPE can provide very clean extracts and high recovery.[11][12][13] A selective SPE procedure can be developed to specifically isolate Paclitaxel and remove the majority of matrix components.[12][13]
-
Protein Precipitation (PPT): While simple, PPT may not be sufficient to remove all interfering substances, particularly phospholipids, which are known to cause ion suppression.[14]
Comparison of Sample Preparation Techniques for Paclitaxel Analysis:
| Technique | Advantages | Disadvantages | Reported Recovery of Paclitaxel |
| Liquid-Liquid Extraction (LLE) | Good removal of interferences, relatively low cost.[9][10] | Can be labor-intensive, may have lower recovery than SPE. | 59.3% - 91.7%[9] |
| Solid-Phase Extraction (SPE) | High recovery, clean extracts, amenable to automation.[11][12][13] | Can be more expensive, requires method development. | 89.6% - 95.2%[15] |
| Protein Precipitation (PPT) | Simple, fast, inexpensive.[14] | May result in significant ion suppression due to residual matrix components.[14] | Not always reported due to focus on simplicity over thorough cleanup. |
If ion suppression persists after sample preparation, modifying your LC method can help separate this compound from the interfering compounds.[1]
-
Column Chemistry: A C18 column is commonly used for Paclitaxel analysis.[10][11][16]
-
Mobile Phase Composition: A mobile phase consisting of acetonitrile and water with an additive is typical.
-
Gradient Elution: A gradient elution program can help to separate this compound from early and late-eluting matrix components.[7][9]
Fine-tuning the ESI source parameters can enhance the signal of this compound.[18]
-
Ionization Mode: Positive ion mode is typically used for Paclitaxel analysis.[9][16]
-
Key Parameters:
-
Capillary Voltage: Typically in the range of 3-5 kV.[16]
-
Source Temperature: A balance is needed to ensure efficient desolvation without causing thermal degradation. A source temperature of 120°C and a desolvation temperature of 450°C have been reported.[16]
-
Gas Flows (Nebulizer and Drying Gas): These need to be optimized to ensure efficient droplet formation and desolvation.[19]
-
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Paclitaxel from Human Plasma
This protocol is adapted from a validated method for the quantification of Paclitaxel in human plasma.[9]
Materials:
-
Human plasma sample
-
This compound internal standard solution
-
Methyl tert-butyl ether (MTBE)
-
Microcentrifuge tubes
Procedure:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add the internal standard solution (this compound) to the tube.
-
Add 500 µL of MTBE to the tube.
-
Vortex the mixture for 2 minutes.
-
Centrifuge the sample at 12,000 x g for 5 minutes at room temperature.
-
Place the samples in a -80 °C freezer for 25 minutes to freeze the aqueous layer.
-
Transfer the organic (MTBE) layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of Paclitaxel from Biological Samples
This protocol is based on a method developed for the quantification of Paclitaxel in mouse plasma and tumor tissue.[11]
Materials:
-
Plasma or tumor tissue homogenate sample
-
This compound internal standard solution
-
Ammonium acetate solution (0.2 mM and 10 mM)
-
Methanol
-
CN 96-well SPE cartridge plate
Procedure:
-
To 50 µL of the biological sample, add 50 µL of the internal standard solution.
-
Add 100 µL of 0.2 mM ammonium acetate solution and mix for 2 minutes.
-
Condition the SPE plate with 400 µL of methanol followed by 400 µL of 10 mM ammonium acetate solution.
-
Load the sample mixture onto the SPE plate.
-
Wash the plate with 400 µL of 10 mM ammonium acetate solution, followed by 400 µL of methanol/10 mM ammonium acetate solution (20:80, v/v).
-
Elute Paclitaxel and this compound from the plate.
-
Evaporate the eluate and reconstitute for LC-MS/MS analysis.
Visualizations
Caption: Workflow for Liquid-Liquid Extraction of Paclitaxel.
Caption: Workflow for Solid-Phase Extraction of Paclitaxel.
Caption: Troubleshooting logic for low this compound signal.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. biotech-spain.com [biotech-spain.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. Highly selective and sensitive assay for paclitaxel accumulation by tumor cells based on selective solid phase extraction and micro-flow liquid chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ultra-sensitive quantification of paclitaxel using selective solid-phase extraction in conjunction with reversed-phase capillary liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative determination of total and unbound paclitaxel in human plasma following Abraxane treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. Optimization of mobile phase composition in development of an LC-MS/MS method for quantitation of paclitaxel and docetaxel [jms.fudan.edu.cn]
- 18. youtube.com [youtube.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Mobile Phase Optimization for Paclitaxel & Metabolite Separation
Welcome to the technical support center for chromatographic separation of paclitaxel and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of paclitaxel I need to separate?
A: The two primary metabolites of paclitaxel, formed in the liver by cytochrome P450 enzymes, are 6α-hydroxypaclitaxel (6α-OHP) and p-3'-hydroxypaclitaxel (3'-OHP).[1][2] CYP2C8 is responsible for metabolizing paclitaxel to 6α-OHP, while CYP3A4 metabolizes it to 3'-OHP.[1][2] Effective chromatographic methods should aim to resolve paclitaxel from these two major metabolites.
Q2: What is a good starting mobile phase for separating paclitaxel and its metabolites on a C18 column?
A: A common and effective starting point for a reversed-phase HPLC method on a C18 column is a gradient or isocratic mobile phase consisting of acetonitrile (ACN) and water.[3] Often, an acid modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) is added to both the aqueous and organic phases to improve peak shape and control the ionization of the analytes.[1][4] A typical starting ratio could be in the range of 45:55 to 70:30 (ACN:Water), which can then be optimized.[4][5]
Q3: Why is the pH of the mobile phase important for paclitaxel separation?
A: The pH of the mobile phase is a critical parameter as it influences the ionization state of analytes, which in turn affects their retention and peak shape.[6][7] For paclitaxel and its metabolites, slight adjustments in pH can alter the interaction with the stationary phase, improving resolution between the parent drug and its closely related metabolites.[8] Using buffers, such as phosphate buffers, can help maintain a stable pH throughout the analysis, leading to more reproducible results.[6][9]
Q4: Should I use isocratic or gradient elution?
A: The choice between isocratic and gradient elution depends on the complexity of the sample.
-
Isocratic elution (constant mobile phase composition) is simpler and can be sufficient for separating paclitaxel from its main metabolites if the resolution is adequate.[1][4]
-
Gradient elution (varying mobile phase composition over time) is generally preferred for samples containing compounds with a wider range of polarities, such as paclitaxel, its metabolites, and potential impurities or degradation products.[2][3] A gradient can help to sharpen peaks and reduce analysis time.[7]
Troubleshooting Guides
Issue 1: Poor Resolution Between Paclitaxel and Metabolites
Symptom: The peaks for paclitaxel, 6α-hydroxypaclitaxel, and/or p-3'-hydroxypaclitaxel are overlapping or not baseline-separated.
| Potential Cause | Suggested Solution |
| Suboptimal Organic Solvent Ratio | Adjust the ratio of acetonitrile (or methanol) to water. A lower percentage of organic solvent will generally increase retention times and may improve separation between closely eluting peaks. |
| Incorrect Mobile Phase pH | The pH of the mobile phase can affect the selectivity. Prepare fresh mobile phase and carefully adjust the pH. Small, incremental changes can have a significant impact on resolution.[8] |
| Inappropriate Organic Modifier | Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try substituting it with methanol, or vice versa.[10] |
| Flow Rate is Too High | A higher flow rate can decrease analysis time but may compromise resolution.[6] Try reducing the flow rate to allow for better interaction between the analytes and the stationary phase. |
| Column Temperature | Temperature can influence mobile phase viscosity and analyte interaction. Optimizing the column temperature (e.g., in the range of 25-40°C) can sometimes improve resolution.[4] |
graph Troubleshooting_Resolution { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=10]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];// Nodes Start [label="Problem:\nPoor Resolution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Check Organic\nSolvent Ratio", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Verify Mobile\nPhase pH", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Evaluate Organic\nModifier", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Adjust ACN/Water Ratio\n(e.g., decrease organic %)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Prepare Fresh Mobile Phase\n& Adjust pH", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Switch Acetonitrile\nwith Methanol (or vice versa)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Resolution\nImproved", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> {Cause1, Cause2, Cause3} [color="#5F6368"]; Cause1 -> Solution1 [label="Modify", color="#5F6368"]; Cause2 -> Solution2 [label="Correct", color="#5F6368"]; Cause3 -> Solution3 [label="Change", color="#5F6368"]; Solution1 -> End [color="#5F6368"]; Solution2 -> End [color="#5F6368"]; Solution3 -> End [color="#5F6368"]; }
Issue 2: Paclitaxel Peak Tailing
Symptom: The paclitaxel peak is asymmetrical with a "tail" extending from the back of the peak. This can affect accurate integration and quantification.
| Potential Cause | Suggested Solution |
| Secondary Silanol Interactions | Residual silanol groups on the C18 column can interact with basic functional groups on analytes, causing tailing.[11] Adding a small amount of an acidic modifier (e.g., 0.1% TFA or formic acid) to the mobile phase can suppress this interaction. Reducing the mobile phase pH can also help.[11] |
| Column Contamination/Aging | The column may be contaminated with strongly retained matrix components or the stationary phase may be degrading.[11] Try flushing the column with a strong solvent (like 100% acetonitrile). If this doesn't work, replacing the guard column or the analytical column may be necessary.[12][13] |
| Mass Overload | Injecting too much sample can lead to peak tailing.[12] Dilute your sample and reinject to see if the peak shape improves. |
| Extra-column Dead Volume | Excessive dead volume in the system (e.g., from poorly connected tubing) can cause peak broadening and tailing.[12] Ensure all fittings and connections between the injector, column, and detector are secure and properly seated. |
graph Troubleshooting_Tailing { graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=10]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];// Nodes Start [label="Problem:\nPeak Tailing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check1 [label="Is tailing on all peaks\nor just paclitaxel?", fillcolor="#F1F3F4", fontcolor="#202124"]; AllPeaks [label="All Peaks Tailing", fillcolor="#FBBC05", fontcolor="#202124"]; OnePeak [label="Paclitaxel Peak Tailing", fillcolor="#FBBC05", fontcolor="#202124"]; SolutionAll1 [label="Check for Dead Volume\n(fittings, tubing)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionAll2 [label="Column Frit Blocked\n(backflush or replace)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionOne1 [label="Secondary Interactions:\nAdd Acidic Modifier (TFA/Formic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SolutionOne2 [label="Mass Overload:\nDilute Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SolutionOne3 [label="Column Contamination:\nWash or Replace Column", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Check1 [color="#5F6368"]; Check1 -> AllPeaks [label="All", color="#5F6368"]; Check1 -> OnePeak [label="Specific", color="#5F6368"]; AllPeaks -> {SolutionAll1, SolutionAll2} [color="#5F6368"]; OnePeak -> {SolutionOne1, SolutionOne2, SolutionOne3} [color="#5F6368"]; }
Experimental Protocols
Baseline HPLC Protocol for Paclitaxel
This protocol provides a starting point for method development. Optimization will likely be required based on your specific instrument, column, and sample matrix.
| Parameter | Condition | Notes |
| Column | Reversed-phase C18, 250 x 4.6 mm, 5 µm | A common choice for paclitaxel analysis.[9] |
| Mobile Phase A | Water with 0.1% Formic Acid | Ensure high-purity (HPLC or MS-grade) water and acid. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is often preferred for its lower viscosity.[10] |
| Gradient Program | Start at 40-50% B, increase to 70-80% B over 15-20 min | A gradient is often necessary to elute paclitaxel and resolve it from metabolites.[14] |
| Flow Rate | 1.0 mL/min | Can be adjusted to optimize resolution and run time.[5] |
| Column Temperature | 25-30°C | Maintaining a constant temperature improves reproducibility.[1] |
| Detection Wavelength | 227 nm or 230 nm | Paclitaxel has a strong UV absorbance at these wavelengths.[5][9][15] |
| Injection Volume | 10-20 µL | Should be optimized to avoid overloading the column.[4] |
Sample Preparation (from Plasma)
For pharmacokinetic studies, paclitaxel and its metabolites are often extracted from plasma.
-
Protein Precipitation: Add a volume of cold acetonitrile (e.g., 200 µL) to a plasma sample (e.g., 400 µL) to precipitate proteins.[16]
-
Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 17,700 rpm) at 4°C to pellet the precipitated proteins.[16]
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen.[16] Reconstitute the residue in the initial mobile phase composition for injection into the HPLC system.[16]
References
- 1. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Rapid and Sensitive Liquid Chromatographic Method for Determination of Paclitaxel from Parenteral Formulation and Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. longdom.org [longdom.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. rroij.com [rroij.com]
- 11. agilent.com [agilent.com]
- 12. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 13. waters.com [waters.com]
- 14. researchgate.net [researchgate.net]
- 15. jneonatalsurg.com [jneonatalsurg.com]
- 16. A novel ultra-performance liquid chromatography detection method development and validation for paclitaxel and its major metabolite in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Handling and safety precautions for Paclitaxel-d5
This technical support center provides essential information for the safe handling and use of Paclitaxel-d5 in a research setting. Please consult your institution's safety guidelines and the full Safety Data Sheet (SDS) before use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is a deuterated form of Paclitaxel, intended for use as an internal standard in mass spectrometry-based quantification of Paclitaxel.[1][2] It is a hazardous substance that can cause skin irritation, serious eye damage, and respiratory irritation.[3] It is also suspected of causing genetic defects and may damage fertility or an unborn child.[3] Prolonged or repeated exposure can cause organ damage.[3]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a solid at -20°C.[1][4] Under these conditions, it is stable for at least four years.[1] For short-term use, some suppliers indicate it can be stored at 4°C for up to two years or at room temperature for very short periods.[4][5] When dissolved in a solvent, it should be stored at -80°C for up to six months or -20°C for up to one month.[4][5]
Q3: What personal protective equipment (PPE) is required when handling this compound?
When handling this compound, it is essential to wear appropriate personal protective equipment. This includes:
-
Gloves: Chemical-resistant gloves.
-
Lab Coat: A lab coat or other protective clothing.
-
Eye Protection: Safety glasses with side shields or goggles.[6]
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH/MSHA-approved respirator should be used.[7]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8]
Q4: What should I do in case of accidental exposure to this compound?
In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[7] Seek immediate medical attention.[9]
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water.[7] If skin irritation or a rash occurs, seek medical advice.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[7]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[7]
Q5: How should I dispose of this compound waste?
This compound and any contaminated materials should be treated as hazardous waste and disposed of according to local, state, and federal regulations.[10] Do not allow the product to enter the sewage system or household garbage.[10]
Troubleshooting Guides
Issue: Difficulty Dissolving this compound
-
Possible Cause: Incorrect solvent selection or insufficient solvent volume.
-
Troubleshooting Steps:
-
Verify Solvent: this compound is slightly soluble in chloroform and methanol.[1][2][11] It is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[4][12] Ensure you are using an appropriate solvent.
-
Increase Solvent Volume: If the compound is not fully dissolving, try adding more solvent incrementally.
-
Gentle Warming: Gentle warming of the solution may aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a sonicator bath to help break up any clumps and enhance dissolution.
-
Issue: Inconsistent Experimental Results
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Check Storage Conditions: Confirm that the compound has been stored at the recommended temperature of -20°C.[1][4]
-
Prepare Fresh Solutions: If the stock solution has been stored for an extended period, especially at -20°C instead of -80°C, consider preparing a fresh solution.[4][5]
-
Minimize Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the compound. Aliquot stock solutions into smaller, single-use volumes.
-
Protect from Light: While not explicitly stated for the deuterated form, many complex organic molecules are light-sensitive. Store solutions in amber vials or protect them from light.
-
Data Presentation
Table 1: Storage and Stability of this compound
| Condition | Temperature | Duration |
| Solid (Long-term) | -20°C | ≥ 4 years[1] |
| Solid (Short-term) | 4°C | 2 years[4][5] |
| In Solvent | -80°C | 6 months[4][5] |
| In Solvent | -20°C | 1 month[4][5] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| Chloroform | Slightly Soluble[1][2][11] |
| Methanol | Slightly Soluble[1][2][11] |
| Dimethyl Sulfoxide (DMSO) | ≥ 5 mg/mL[4] |
| Dimethylformamide (DMF) | Soluble[12] |
Experimental Protocols
Protocol 1: Safe Handling and Weighing of this compound Powder
-
Preparation: Before handling, ensure you are wearing the appropriate PPE (gloves, lab coat, eye protection).
-
Work Area: Conduct all work in a chemical fume hood to avoid inhalation of the powder.
-
Weighing:
-
Use a calibrated analytical balance.
-
Carefully transfer the desired amount of this compound powder to a tared weighing vessel.
-
Avoid creating dust. If any powder is spilled, decontaminate the area immediately (see Protocol 3).
-
-
Post-Handling:
-
Tightly seal the container of this compound and return it to -20°C storage.
-
Clean the work area and any equipment used.
-
Dispose of any contaminated materials as hazardous waste.
-
Wash hands thoroughly after handling.
-
Protocol 2: Preparation of a this compound Stock Solution
-
Preparation: Follow the safe handling procedures outlined in Protocol 1.
-
Calculation: Calculate the required volume of solvent to achieve the desired concentration.
-
Dissolution:
-
Add the appropriate solvent (e.g., DMSO) to the weighed this compound powder.
-
Vortex or sonicate the solution until the powder is completely dissolved. Gentle warming can be applied if necessary.
-
-
Storage:
Protocol 3: Decontamination of Spills
-
Evacuate and Secure: If a significant amount is spilled, evacuate the immediate area and restrict access.
-
PPE: Ensure you are wearing appropriate PPE, including respiratory protection if the spill involves a large amount of powder.
-
Containment: For a powder spill, gently cover it with an absorbent material to prevent it from becoming airborne. For a liquid spill, contain it with an absorbent material.
-
Decontamination:
-
One suggested method is to decontaminate the area with a 10% sodium carbonate solution for 30 minutes.
-
Alternatively, a solution of 30% potassium hydroxide in 70% methanol can be used for 5 minutes, but be aware that this solution is flammable and corrosive.
-
-
Cleanup: Carefully collect the absorbent material and any contaminated debris into a sealed container for hazardous waste disposal.
-
Final Cleaning: Clean the spill area thoroughly with soap and water.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 1129540-33-5 | Cayman Chemical | Biomol.com [biomol.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. sds.edqm.eu [sds.edqm.eu]
- 9. chemos.de [chemos.de]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. usbio.net [usbio.net]
- 12. 6alpha-hydroxy this compound | CAS 1315376-90-9 | Cayman Chemical | Biomol.com [biomol.com]
Validation & Comparative
Paclitaxel-d5 vs. 13C6-Paclitaxel: A Comparative Guide to Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative bioanalysis, the choice of a suitable internal standard is critical for achieving accurate and reliable results, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. For the widely used anticancer drug Paclitaxel, stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides an objective comparison between two commonly used SILs: Paclitaxel-d5 (deuterated) and 13C6-Paclitaxel (carbon-13 labeled), supported by experimental data and established scientific principles.
The Critical Difference: The Isotope Effect
The primary distinction in the performance of deuterium-labeled versus 13C-labeled internal standards lies in the "isotope effect". The substitution of hydrogen with the heavier deuterium isotope in this compound can lead to subtle changes in physicochemical properties. This may cause the deuterated standard to behave differently from the unlabeled analyte during chromatographic separation and mass spectrometric analysis.[1] In contrast, 13C-labeled internal standards, such as 13C6-Paclitaxel, are considered superior for many applications as they are less prone to these isotopic effects.[2][3]
Key Performance Characteristics
| Performance Parameter | This compound (Deuterated) | 13C6-Paclitaxel (Carbon-13 Labeled) | Rationale & Implications |
| Chromatographic Co-elution | Potential for slight retention time shifts relative to Paclitaxel.[4] | Co-elutes perfectly with unlabeled Paclitaxel.[5] | Co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. A shift in retention time can lead to the internal standard experiencing different matrix effects than the analyte, compromising accuracy. |
| Isotopic Stability | Generally stable, but deuterium atoms can be susceptible to back-exchange with hydrogen in certain environments. | Highly stable; 13C atoms are integrated into the carbon backbone and are not prone to exchange.[6] | Isotopic stability ensures the integrity of the internal standard throughout sample preparation and analysis, preventing skewed results. |
| Matrix Effects | May not fully compensate for matrix effects if chromatographic separation occurs.[7] | Provides more reliable compensation for matrix effects due to identical chromatographic behavior.[2] | Identical behavior in the presence of matrix components is the fundamental principle of using a SIL internal standard for accurate quantification. |
| Accuracy and Precision | Can provide acceptable accuracy and precision, but is more susceptible to variability. | Generally provides higher accuracy and precision.[1][5][8] | The closer the internal standard mimics the analyte, the more reliable the quantitative data. |
Supporting Experimental Data
A study by Alexander et al. developed and validated an LC-MS/MS method for the quantification of Paclitaxel and its metabolites in human plasma, utilizing both 13C6-Paclitaxel and a deuterated standard for one of the metabolites. The results from this study and others provide valuable insights into the performance of these internal standards.
Table 1: Chromatographic and Performance Data
| Analyte/Internal Standard | Retention Time (min)[5] | Intra-day Precision (%RSD)[8][9] | Inter-day Precision (%RSD)[8][9] | Accuracy (%)[5][8] | Extraction Recovery (%)[5][8] |
| Paclitaxel | 3.3 | 6.37 - 10.88 | 7.21 - 9.05 | 94.3 - 110.4 | 100.39 - 105.87 |
| 13C6-Paclitaxel | 3.3 | N/A | N/A | N/A | N/A |
| This compound | Not directly compared for Paclitaxel in the same study, but deuterated standards are known to have potential shifts. | Generally acceptable, but can be higher than 13C counterparts. | Generally acceptable, but can be higher than 13C counterparts. | Can be acceptable, but at higher risk of bias due to isotope effects. | Can differ from the unlabeled analyte. |
Data for Paclitaxel and 13C6-Paclitaxel are derived from methods using 13C6-Paclitaxel as the internal standard. Data for this compound is based on general principles of deuterated standards, as direct comparative data under the same conditions is limited.
The data clearly shows that 13C6-Paclitaxel co-elutes with Paclitaxel, a critical factor for reliable quantification.[5] A method utilizing 13C6-Paclitaxel demonstrated excellent accuracy, precision, and high extraction recovery.[8]
Experimental Protocols
Below are representative experimental protocols for the quantification of Paclitaxel in a biological matrix using a stable isotope-labeled internal standard with LC-MS/MS.
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of a human plasma sample, add 20 µL of the internal standard working solution (either 13C6-Paclitaxel or this compound).[8]
-
Add 1.3 mL of tert-butyl methyl ether and vortex for 2 minutes.[8]
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions (Example)
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Methanol and 0.1% aqueous formic acid (75:25, v/v)[8]
-
Flow Rate: 0.4 mL/min[8]
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
Visualizing the Rationale and Workflow
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Logical flow demonstrating why 13C6-Paclitaxel leads to higher accuracy.
Caption: A typical experimental workflow for quantifying Paclitaxel in plasma.
Caption: Paclitaxel's mechanism leading to cancer cell apoptosis.
Conclusion
For the quantitative analysis of Paclitaxel using LC-MS, 13C6-Paclitaxel is the superior choice for an internal standard over this compound . Its key advantages include:
-
Co-elution with the unlabeled analyte, ensuring the most accurate compensation for matrix effects.
-
Higher isotopic stability , reducing the risk of analytical variability.
-
Greater potential for achieving higher accuracy and precision in quantitative results.
While this compound can be a viable and often more cost-effective option, researchers must be aware of the potential for chromatographic separation and other isotope effects that can compromise data quality. For applications demanding the highest levels of accuracy, precision, and reliability, such as in regulated bioanalysis and pivotal drug development studies, the investment in 13C6-Paclitaxel is highly recommended.
References
- 1. scispace.com [scispace.com]
- 2. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. myadlm.org [myadlm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacological Guide: Paclitaxel vs. Docetaxel
For Researchers, Scientists, and Drug Development Professionals
Paclitaxel and docetaxel, two prominent members of the taxane family of chemotherapeutic agents, have become indispensable tools in the treatment of a multitude of cancers, including breast, ovarian, and non-small cell lung cancer. While both drugs share a common mechanism of action by targeting microtubules, their distinct pharmacological profiles give rise to differences in efficacy, safety, and clinical application. This guide provides an objective comparison of paclitaxel and docetaxel, supported by experimental data, to aid researchers and drug development professionals in their understanding and utilization of these potent anticancer agents.
Mechanism of Action: Stabilizing the Cellular Scaffolding
Both paclitaxel and docetaxel exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules.[1][2] This binding event stabilizes the microtubule polymer, preventing the dynamic instability required for normal mitotic spindle assembly and disassembly.[3] The cell cycle is consequently arrested, primarily in the G2/M phase, leading to apoptosis.[4]
Despite this shared mechanism, preclinical studies have revealed nuances in their interaction with tubulin. Docetaxel exhibits a higher affinity for β-tubulin compared to paclitaxel.[1] Furthermore, docetaxel has been shown to be approximately twice as potent as paclitaxel in inhibiting microtubule depolymerization.[5] These molecular differences may contribute to the observed variations in their biological activity.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The cytotoxic potential of paclitaxel and docetaxel has been extensively evaluated in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, often varies depending on the cell line and experimental conditions.
| Cell Line | Cancer Type | Paclitaxel IC50 (nM) | Docetaxel IC50 (nM) | Reference |
| MDA-MB-231 | Breast Cancer | Varies | Varies | [4][6] |
| ZR75-1 | Breast Cancer | Varies | Varies | [6] |
| SH-SY5Y | Neuroblastoma | Varies | Varies | [7] |
| BE(2)M17 | Neuroblastoma | Varies | Varies | [7] |
| CHP100 | Neuroblastoma | Varies | Varies | [7] |
Note: IC50 values are highly dependent on the specific experimental conditions (e.g., exposure time, assay method) and the specific sub-clone of the cell line used. Therefore, direct comparison of absolute values across different studies should be done with caution. The provided references contain detailed information on the specific values obtained in their respective studies.
In a study comparing their effects on 14 different gynecologic and breast cancer cell lines, the mean IC50 ranges were 3.7-660 ng/ml for paclitaxel and 5.4-540 ng/ml for docetaxel.[8] In some sensitive cell lines, docetaxel was found to be more active than paclitaxel, while in others, paclitaxel showed greater activity.[8] Another study on human neuroblastoma cell lines reported that docetaxel was more cytotoxic than paclitaxel, with the ratio of paclitaxel to docetaxel IC50 values ranging from 2 to 11.[7]
Pharmacokinetic Profiles: Linearity vs. Non-Linearity
The pharmacokinetic behaviors of paclitaxel and docetaxel show notable differences. Paclitaxel exhibits non-linear pharmacokinetics, which is thought to be partly due to the Cremophor EL vehicle used in its formulation.[9] In contrast, docetaxel demonstrates a linear pharmacokinetic profile with a three-compartment model of distribution.[10]
| Parameter | Paclitaxel | Docetaxel | Reference |
| Pharmacokinetics | Non-linear | Linear | [9][10] |
| Distribution Model | Two-compartment | Three-compartment | [10] |
| Plasma Protein Binding | 76-97% | 76-97% | [9] |
| Metabolism | Hepatic (species-dependent) | Hepatic (similar across species) | [9] |
| Elimination | Primarily hepatobiliary | Primarily hepatobiliary | [9] |
The greater uptake and slower efflux of docetaxel from tumor cells result in a longer intracellular retention time compared to paclitaxel.[11] This prolonged exposure at the site of action may contribute to its potent antitumor activity.
Clinical Efficacy and Toxicity: Insights from Clinical Trials
Direct head-to-head comparisons in clinical trials have provided valuable insights into the relative efficacy and toxicity of paclitaxel and docetaxel. The TAX 311 trial, a phase III study in patients with advanced breast cancer, is a key example.
| Outcome | Paclitaxel | Docetaxel | p-value | Reference |
| Median Overall Survival | 12.7 months | 15.4 months | 0.03 | [11] |
| Median Time to Progression | 3.6 months | 5.7 months | <0.0001 | [11] |
| Overall Response Rate (evaluable patients) | 25.0% | 32.0% | 0.10 | [11] |
While docetaxel demonstrated a survival advantage in the TAX 311 study, it was also associated with a higher incidence of certain grade 3-4 toxicities.[11] A systematic review and meta-analysis of seven randomized controlled trials in metastatic breast cancer concluded that both taxane-based regimens had comparable efficacy, but the paclitaxel-based regimen was associated with less toxicity and better tolerability.[12]
Common Grade 3/4 Adverse Events (Frequency Varies by Study and Regimen)
| Adverse Event | Paclitaxel | Docetaxel |
| Neutropenia | Less Frequent | More Frequent |
| Febrile Neutropenia | Less Frequent | More Frequent |
| Peripheral Neuropathy | More Frequent | Less Frequent |
| Fluid Retention | Less Frequent | More Frequent |
| Mucositis/Stomatitis | Less Frequent | More Frequent |
| Fatigue | Less Frequent | More Frequent |
| Hypersensitivity Reactions | More Frequent (with standard premedication) | Less Frequent |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to promote the assembly of tubulin into microtubules.
Methodology:
-
Reagents: Purified tubulin protein (>99%), polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP, and the test compounds (paclitaxel, docetaxel).
-
Procedure:
-
A reaction mixture containing tubulin in polymerization buffer with GTP is prepared and kept on ice.
-
The test compound (paclitaxel or docetaxel) or vehicle control is added to a 96-well plate.
-
The tubulin solution is added to the wells to initiate the reaction.
-
The plate is immediately transferred to a spectrophotometer pre-warmed to 37°C.
-
The change in absorbance at 340 nm is monitored over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates microtubule polymerization.
-
-
Data Analysis: The rate and extent of polymerization are calculated from the absorbance curves.
References
- 1. Pharmacologic differences in taxanes leading to difference in clinical activity and toxicity. - ASCO [asco.org]
- 2. differencebetween.com [differencebetween.com]
- 3. Comparison of paclitaxel and docetaxel activity on human ovarian carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Paclitaxel (Taxol) and docetaxel (Taxotere): not simply two of a kind - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity of paclitaxel and docetaxel in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of paclitaxel and docetaxel (Taxotere) in gynecologic and breast cancer cell lines with the ATP-cell viability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical pharmacokinetics of paclitaxel and docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Docetaxel and paclitaxel: comparison of their pharmacology and mechanisms of resistance [termedia.pl]
- 11. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 12. Paclitaxel-based versus docetaxel-based regimens in metastatic breast cancer: a systematic review and meta-analysis of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation of an HPLC method for paclitaxel according to ICH guidelines
- 1. 13C-labeled glutamine for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 2. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-Glutamic acid (1,2-¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. L-Glutamic acid (¹³Câ , 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-554-H-0.25 [isotope.com]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 7. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 9. Stable Isotope Tracing Experiments Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. embopress.org [embopress.org]
- 13. Determination of the 13C-labeling pattern of glutamate by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 2-amino(213C)pentanedioic acid | 108395-12-6 | Benchchem [benchchem.com]
- 19. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Research Precision: A Comprehensive List of SEO-Driven, Long-Tail Keywords for p-Coumaric Acid-d6
For scientific researchers navigating the complexities of metabolomics, pharmacokinetic studies, and other analytical endeavors, the deuterated internal standard p-Coumaric acid-d6 is a critical tool for ensuring accuracy and precision. To facilitate access to vital information and guide effective content creation, a comprehensive list of SEO-driven, long-tail keywords has been compiled. These keywords are meticulously categorized based on five key researcher intents: Foundational & Exploratory, Methodological & Application, Troubleshooting & Optimization, and Validation & Comparative.
This curated list aims to enhance the discoverability of technical notes, research articles, and product information, ultimately empowering scientists to refine their experimental designs and achieve more robust results.
| Category | Long-tail Keyword |
| Foundational & Exploratory | What is p-Coumaric acid-d6 and its chemical properties |
| p-Coumaric acid-d6 synthesis and isotopic purity | |
| p-Coumaric acid-d6 certificate of analysis | |
| Physical and chemical characteristics of p-Coumaric acid-d6 | |
| p-Coumaric acid-d6 CAS number and molecular weight | |
| Biological activity of p-Coumaric acid and its deuterated form | |
| Natural occurrence of p-Coumaric acid in plants | |
| p-Coumaric acid biosynthesis and metabolic pathways[1] | |
| Role of p-Coumaric acid in plant secondary metabolism | |
| Pharmacological potential of p-Coumaric acid derivatives[1] | |
| Methodological & Application | p-Coumaric acid-d6 as an internal standard for LC-MS |
| Quantitative analysis of p-Coumaric acid using p-Coumaric acid-d6 | |
| p-Coumaric acid-d6 in metabolomics research applications | |
| Method development for p-Coumaric acid quantification in plasma[2] | |
| Using p-Coumaric acid-d6 for pharmacokinetic studies of herbal medicines | |
| Sample preparation protocol for p-Coumaric acid analysis with p-Coumaric acid-d6 | |
| LC-MS/MS conditions for p-Coumaric acid and p-Coumaric acid-d6 | |
| Application of p-Coumaric acid-d6 in food and beverage analysis[3] | |
| p-Coumaric acid-d6 for quantification in microbial fermentation samples | |
| High-throughput screening assays using p-Coumaric acid-d6 | |
| Troubleshooting & Optimization | Troubleshooting p-Coumaric acid-d6 signal intensity in LC-MS |
| Mitigating matrix effects in p-Coumaric acid analysis with p-Coumaric acid-d6 | |
| Potential for deuterium exchange in p-Coumaric acid-d6 during sample preparation | |
| Stability of p-Coumaric acid-d6 in different storage conditions | |
| Optimizing MRM transitions for p-Coumaric acid and p-Coumaric acid-d6 | |
| Improving peak shape and retention time for p-Coumaric acid-d6 | |
| Ion suppression effects on p-Coumaric acid-d6 quantification | |
| p-Coumaric acid-d6 stability in acidic and basic conditions | |
| Impact of solvent choice on p-Coumaric acid-d6 stability and signal | |
| Optimizing cone voltage for p-Coumaric acid-d6 analysis | |
| Validation & Comparative | Validation of an analytical method using p-Coumaric acid-d6 |
| Comparing p-Coumaric acid-d6 and 13C-labeled p-Coumaric acid as internal standards | |
| Cross-validation of p-Coumaric acid-d6 with a structural analog internal standard[4] | |
| Linearity, accuracy, and precision of p-Coumaric acid quantification with p-Coumaric acid-d6 | |
| Assessing the extraction recovery of p-Coumaric acid with p-Coumaric acid-d6 | |
| Inter-laboratory comparison of p-Coumaric acid quantification methods | |
| Cost-benefit analysis of using p-Coumaric acid-d6 in routine analysis | |
| Performance of p-Coumaric acid-d6 in different biological matrices (plasma, urine, tissue) | |
| Comparison of p-Coumaric acid-d6 with other deuterated internal standards | |
| Validation report requirements for methods using p-Coumaric acid-d6 |
References
- 1. banglajol.info [banglajol.info]
- 2. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of a reversed-phase HPLC method for quantitative p -coumaric acid analysis in wine | OENO One [oeno-one.eu]
- 4. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Paclitaxel in Plasma: A Comparative Guide to Calibration Curve Linearity and Range
For researchers, scientists, and drug development professionals, accurate quantification of paclitaxel in plasma is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The foundation of reliable quantification lies in the establishment of a robust calibration curve. This guide provides a comparative overview of linearity and range for paclitaxel calibration curves in plasma, utilizing data from various validated bioanalytical methods.
This comparison guide delves into the performance of different analytical techniques, primarily High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) and HPLC with ultraviolet (UV) detection. The data presented is collated from a range of published studies, offering insights into the achievable linear ranges and the experimental conditions that underpin these results.
Comparative Performance of Analytical Methods
The linearity of a calibration curve dictates the concentration range over which the analytical instrument's response is directly proportional to the concentration of the analyte. A wider linear range is often desirable, as it can reduce the need for sample dilution. The following table summarizes the linearity and range of paclitaxel calibration curves in human and animal plasma from various studies.
| Analytical Method | Biological Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | ULOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | Human Plasma | 10 - 10,000 | 10 | 10,000 | >0.99 | [1] |
| LC-MS/MS | Human Plasma | 1 - 10,000 | 1 | 10,000 | ≥0.9948 | [2][3] |
| UPLC-MS/MS | Human Plasma | 102.1 - 20,420 | 102.1 | 20,420 | >0.999 | [4] |
| LC-MS/MS | Human Serum | 0.1 - 10 | 0.1 | 10 | 0.9982 | [5] |
| LC-MS/MS | Mouse Plasma | 0.5 - 1,000 | 0.5 | 1,000 | >0.99 | [6][7] |
| LC-MS/MS | Human Plasma | 1 - 1,000 | 1 | 1,000 | Not Specified | [8] |
| LC-MS/MS | Human Plasma | 10 - 2,500 | 10 | 2,500 | Not Specified | [9] |
| HPLC-UV | Human Plasma | 50 - 1,500 | 50 | 1,500 | 0.998 | [10] |
| HPLC-UV | Rabbit Plasma | 100 - 40,000 | 100 | 40,000 | 0.9996 | [11] |
| HPLC-UV | Rat Plasma | 100 - 600,000 | 100 | 600,000 | 0.9999 | [12][13] |
| HPLC-UV | Human Plasma | 6 - 6,000 | 15 | 6,000 | 0.9998 | [14] |
| HPLC-UV | Human Plasma | 39 - 10,000 | 39 | 10,000 | >0.99 | [15] |
| HPLC-UV | Human Plasma | 1.2 - 1,000 nM | 1.2 nM | 1,000 nM | Not Specified | [16] |
Experimental Workflow for Paclitaxel Calibration Curve Establishment
The following diagram illustrates a typical experimental workflow for generating a paclitaxel calibration curve in plasma. This process is fundamental to ensuring the accuracy and reliability of subsequent sample analyses.
Caption: Experimental workflow for paclitaxel calibration curve generation in plasma.
Detailed Experimental Protocols
Below are representative experimental protocols for the determination of paclitaxel in plasma using LC-MS/MS and HPLC-UV. These protocols are based on methodologies described in the cited literature and serve as a guide for researchers.
LC-MS/MS Method
This protocol is a composite based on several cited LC-MS/MS methods[1][2][3][4][6][7].
1. Preparation of Stock and Working Solutions:
-
Stock Solution: Prepare a stock solution of paclitaxel (e.g., 1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solutions: Serially dilute the stock solution with methanol or acetonitrile to prepare a series of working standard solutions at various concentrations.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., docetaxel or a stable isotope-labeled paclitaxel like ¹³C₆-paclitaxel) in an organic solvent.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Spike appropriate volumes of the working standard solutions into blank human plasma to achieve the desired calibration curve concentrations (e.g., ranging from 1 to 10,000 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner using a separate weighing of the paclitaxel standard.
3. Sample Extraction:
-
To a plasma sample (e.g., 100-200 µL), add the internal standard solution.
-
Perform protein precipitation by adding a precipitating agent like acetonitrile or methanol, followed by vortexing and centrifugation.
-
Alternatively, perform liquid-liquid extraction using a solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate. Vortex and centrifuge to separate the layers.
-
Transfer the supernatant or organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase.
4. Chromatographic and Mass Spectrometric Conditions:
-
Chromatographic Column: A C18 or similar reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a combination of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is common for paclitaxel analysis.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for paclitaxel (e.g., m/z 854.5 → 569.1) and the internal standard.
5. Data Analysis:
-
Integrate the peak areas of paclitaxel and the internal standard.
-
Calculate the peak area ratio of paclitaxel to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a weighted (e.g., 1/x or 1/x²) linear regression to determine the slope, intercept, and correlation coefficient (r²).
-
The linear range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ) that meet the acceptance criteria for accuracy and precision as per regulatory guidelines (e.g., FDA or EMA).
HPLC-UV Method
This protocol is a composite based on several cited HPLC-UV methods[10][11][12][13][14][15].
1. Preparation of Stock and Working Solutions:
-
Follow the same procedure as for the LC-MS/MS method to prepare paclitaxel and internal standard (e.g., clonazepam or hydrocortisone acetate) stock and working solutions.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank plasma with the working standard solutions to create calibration standards covering the desired concentration range (e.g., 50 to 1500 ng/mL or wider).
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high).
3. Sample Extraction:
-
Perform liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of ether and dichloromethane) or protein precipitation with acetonitrile.
-
After vortexing and centrifugation, transfer the organic layer or supernatant and evaporate it to dryness.
-
Reconstitute the residue in the mobile phase.
4. Chromatographic Conditions:
-
Chromatographic Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: An isocratic mobile phase is often employed, consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer or ammonium acetate).
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
UV Detection: Monitor the column effluent at a wavelength of approximately 227-229 nm.
5. Data Analysis:
-
Integrate the peak areas for paclitaxel and the internal standard.
-
Calculate the peak area ratio.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration.
-
Perform a linear regression to determine the equation of the line and the correlation coefficient (r²).
-
Establish the linear range based on the LLOQ and ULOQ that demonstrate acceptable accuracy and precision.
References
- 1. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of paclitaxel and 6α-hydroxy-paclitaxel in human plasma: Development, validation and application in a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. lcms.cz [lcms.cz]
- 6. mdpi.com [mdpi.com]
- 7. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative determination of total and unbound paclitaxel in human plasma following Abraxane treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. japsonline.com [japsonline.com]
- 14. ijcrr.com [ijcrr.com]
- 15. Validated HPLC-UV Method for Simultaneous Estimation of Paclitaxel and Doxorubicin Employing Ion Pair Chromatography: Application in Formulation Development and Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Paclitaxel Nanoformulations in Oncology
For Researchers, Scientists, and Drug Development Professionals
Paclitaxel, a potent anti-microtubule agent, remains a cornerstone of chemotherapy for a multitude of cancers. However, its poor aqueous solubility necessitates formulation with solubility-enhancing agents that can contribute to significant side effects. The advent of nanotechnology has revolutionized paclitaxel delivery, leading to the development of several nanoformulations designed to improve its therapeutic index. This guide provides a comprehensive comparison of the efficacy of prominent paclitaxel nanoformulations—nab-paclitaxel (Abraxane®), liposomal paclitaxel, and polymeric micellar paclitaxel—supported by experimental data from preclinical and clinical studies.
Executive Summary
Paclitaxel nanoformulations have demonstrated distinct advantages over conventional solvent-based paclitaxel (sb-paclitaxel). Notably, nab-paclitaxel has shown superiority in several clinical settings, leading to its approval for breast cancer, non-small cell lung cancer (NSCLC), and pancreatic cancer. Liposomal and polymeric micellar formulations also exhibit promising efficacy and safety profiles, with some showing comparable or even superior outcomes in specific preclinical models. The choice of nanoformulation can significantly impact treatment efficacy and patient tolerance, underscoring the importance of understanding their comparative performance.
Data Presentation: Efficacy and Safety Comparison
The following tables summarize the key efficacy and safety data from comparative studies of different paclitaxel nanoformulations.
Table 1: Clinical Efficacy of Paclitaxel Nanoformulations in Breast Cancer
| Formulation | Study Design | Treatment Arm | Overall Response Rate (ORR) | Pathologic Complete Response (pCR) | Progression-Free Survival (PFS) | Key Adverse Events (Grade ≥3) |
| Nab-paclitaxel | Phase III, Metastatic Breast Cancer | Nab-paclitaxel (260 mg/m²) | 33% | - | 23.0 weeks | Sensory neuropathy (10%), Neutropenia (9%) |
| Solvent-based Paclitaxel | Phase III, Metastatic Breast Cancer | sb-paclitaxel (175 mg/m²) | 19% | - | 16.9 weeks | Neutropenia (22%), Febrile neutropenia (2%) |
| Nab-paclitaxel | Retrospective, Neoadjuvant Breast Cancer | Nab-paclitaxel based regimen | - | Higher pCR rates | - | Higher incidence of peripheral sensory neuropathy |
| Liposomal paclitaxel | Retrospective, Neoadjuvant Breast Cancer | Liposomal paclitaxel based regimen | - | Lower pCR rates | - | Lower incidence of peripheral sensory neuropathy |
| Nab-paclitaxel | Retrospective, Advanced Breast Cancer | Nab-paclitaxel | Higher Disease Control Rate (DCR) | - | Shorter PFS | Higher neurotoxicity |
| Liposomal paclitaxel | Retrospective, Advanced Breast Cancer | Liposomal paclitaxel | Lower DCR | - | Longer PFS | Higher incidence of neutropenia |
Table 2: Clinical Efficacy of Paclitaxel Nanoformulations in Non-Small Cell Lung Cancer (NSCLC)
| Formulation | Study Design | Treatment Arm | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Adverse Events (Grade ≥3) |
| Nab-paclitaxel + Carboplatin | Phase III, Advanced NSCLC (First-line) | Nab-paclitaxel (100 mg/m² weekly) + Carboplatin | 33% | 6.3 months | 12.1 months | Neutropenia (47%), Thrombocytopenia (18%), Anemia (22%) |
| Solvent-based Paclitaxel + Carboplatin | Phase III, Advanced NSCLC (First-line) | sb-paclitaxel (200 mg/m²) + Carboplatin | 25% | 5.8 months | 11.2 months | Neutropenia (58%), Arthralgia (3%), Myalgia (3%) |
| Polymeric micellar paclitaxel + Cisplatin | Phase III, Advanced NSCLC | pm-Pac (230 mg/m²) + Cisplatin | 50% | 6.4 months | Not significantly different | Lower incidence of serious adverse events (9%) |
| Solvent-based Paclitaxel + Cisplatin | Phase III, Advanced NSCLC | sb-Pac (175 mg/m²) + Cisplatin | 26% | 5.3 months | Not significantly different | Higher incidence of serious adverse events (18%) |
Table 3: Preclinical Efficacy of Paclitaxel Nanoformulations in Ovarian Cancer Xenograft Models
| Formulation | Animal Model | Efficacy Endpoint | Results |
| Nab-paclitaxel | Murine ovarian cancer xenograft | Survival | 66 days median survival |
| Polymeric micellar paclitaxel | Murine ovarian cancer xenograft | Survival | 76 days median survival |
| Saline Control | Murine ovarian cancer xenograft | Survival | 30 days median survival |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments cited in the comparative studies.
In Vitro Cytotoxicity Assay: MTT Assay
Objective: To determine the cytotoxic effects of different paclitaxel nanoformulations on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, OVCAR-3 for ovarian cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with serial dilutions of the different paclitaxel nanoformulations (e.g., nab-paclitaxel, liposomal paclitaxel, polymeric micellar paclitaxel) and solvent-based paclitaxel. A vehicle control (the formulation without paclitaxel) and a media-only control are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined by plotting cell viability against drug concentration.
In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy of different paclitaxel nanoformulations.
Methodology:
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used. All animal procedures are performed in accordance with institutional animal care and use committee guidelines.
-
Tumor Cell Implantation: Human cancer cells (e.g., 1 x 10^6 MDA-MB-231 breast cancer cells) are suspended in a solution of media and Matrigel and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length × Width²) / 2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into different treatment groups (e.g., vehicle control, solvent-based paclitaxel, nab-paclitaxel, liposomal paclitaxel, polymeric micellar paclitaxel).
-
Drug Administration: The drugs are administered intravenously (i.v.) via the tail vein according to a specified dosing schedule (e.g., once weekly for three weeks). Dosages are based on previous maximum tolerated dose (MTD) studies.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The primary efficacy endpoint is often tumor growth inhibition. Overall survival may also be assessed.
-
Toxicity Assessment: Animal body weight is monitored as an indicator of systemic toxicity. At the end of the study, major organs may be harvested for histological analysis.
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., ANOVA) is used to compare the anti-tumor efficacy between the different treatment groups.
Mandatory Visualization
Signaling Pathway of Paclitaxel-Induced Apoptosis
Paclitaxel exerts its cytotoxic effects primarily by stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis. The signaling cascade involves multiple pathways, including the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins.
Caption: Paclitaxel's mechanism of action leading to apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Assessment
The following diagram illustrates a typical workflow for evaluating the cytotoxicity of paclitaxel nanoformulations in cancer cell lines.
Caption: Workflow for in vitro cytotoxicity testing.
Logical Relationship of Nanoformulation Advantages
This diagram outlines the key advantages of paclitaxel nanoformulations over conventional solvent-based formulations.
Caption: Advantages of paclitaxel nanoformulations.
Safety Operating Guide
Proper Disposal of Paclitaxel-d5: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Paclitaxel-d5, a deuterated analog of the potent antineoplastic agent Paclitaxel. Due to its hazardous nature, strict adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
This compound is classified as a hazardous substance with multiple health risks, including potential genetic defects, damage to fertility or an unborn child, and harm to organs through prolonged exposure.[1][2] Therefore, all waste materials contaminated with this compound must be managed as hazardous waste in accordance with federal, state, and local regulations.[3][4]
Hazard Identification and Classification
According to its Safety Data Sheet (SDS), this compound presents several significant hazards that necessitate careful handling and disposal.
| Hazard Classification | Description |
| Germ Cell Mutagenicity | May cause genetic defects.[1][2] |
| Reproductive Toxicity | May damage fertility or the unborn child.[1][2] |
| Serious Eye Damage | Causes serious eye damage.[1][2] |
| Skin Irritation/Sensitization | Causes skin irritation and may cause an allergic skin reaction.[1][2][5][6] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][5] Causes damage to organs through prolonged or repeated exposure.[1] |
| Aquatic Hazard | May cause long-lasting harmful effects to aquatic life.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic process of segregation, containment, labeling, and transfer to a licensed disposal facility. At no point should this compound or contaminated materials be disposed of in general laboratory trash or flushed down the drain.[7]
Personal Protective Equipment (PPE)
Before handling this compound or its waste, all personnel must wear appropriate PPE to prevent exposure.
| PPE Category | Item Specification |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles.[2][8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile), inspected prior to use.[2][6] |
| Body Protection | A lab coat or other protective clothing. Contaminated clothing should not be allowed out of the workplace.[2][6] |
| Respiratory Protection | A NIOSH-approved respirator should be used if there is a risk of inhaling dust, especially outside of a ventilated enclosure.[6] |
Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step.
-
Identify Waste Streams: All items that have come into contact with this compound are considered hazardous waste. This includes:
-
Use Designated Containers: Collect all this compound waste in dedicated, leak-proof containers that are distinct from those used for regular trash.[3] These are often yellow or black containers specifically for chemotherapy or cytotoxic waste.
Containerization and Labeling
-
Primary Containment: Use thick, leak-proof plastic bags to collect disposable materials.[3]
-
Secondary Containment: Place these bags inside a rigid, puncture-resistant outer container with a secure lid.[3]
-
Labeling: The outer container must be clearly and permanently labeled with the words "HAZARDOUS DRUG WASTE" or "CYTOTOXIC WASTE." [3] The label should also identify the primary contents (this compound).
Spill Management Protocol
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the area and restrict access. Ensure the area is well-ventilated.
-
Don PPE: Wear a full set of the PPE listed in the table above.
-
Contain and Absorb: For liquid spills, cover with absorbent pads or other inert material.[10][11] For solid spills, gently cover to avoid generating dust.[8]
-
Clean the Area: Clean the spill area thoroughly. One documented procedure for Paclitaxel involves wiping with a deactivating agent like Virusolve (allowing at least 15 minutes of contact time), followed by cleaning with soap and water.[10]
-
Dispose of Cleanup Materials: All materials used for the cleanup, including absorbent pads and wipes, must be disposed of as hazardous drug waste.[10]
Storage and Final Disposal
-
Temporary Storage: Store the sealed and labeled hazardous waste containers in a secure, designated area away from general laboratory traffic until they can be collected.[3][8]
-
Professional Disposal: Arrange for a licensed hazardous waste management company to collect and transport the waste.[3][8] The required method of destruction is high-temperature incineration at an approved facility.[2][3]
Equipment Decontamination
Non-disposable equipment, such as glassware or surgical tools, that comes into contact with this compound requires thorough decontamination.
-
Procedure: A recommended method is to soak the non-porous items in a deactivating agent (e.g., Virusolve) for 24 hours. Following this, surgical equipment can be soaked in 80% ethanol for at least one hour before standard washing and autoclaving.[10]
Disposal Process Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemos.de [chemos.de]
- 3. osha.gov [osha.gov]
- 4. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ph.health.mil [ph.health.mil]
- 10. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 11. benchchem.com [benchchem.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Paclitaxel-d5
Essential protocols for the safe handling and disposal of Paclitaxel-d5, a potent cytotoxic agent, are critical for protecting laboratory personnel. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans to minimize exposure risk and ensure a secure research environment.
This compound, a deuterated form of the widely used chemotherapy drug Paclitaxel, is classified as a hazardous substance.[1][2] Due to its cytotoxic nature, it can be toxic to cells, preventing their replication and growth.[3] Exposure can lead to serious health effects, including skin and eye irritation, respiratory issues, and potential reproductive harm.[1][4] Therefore, strict adherence to safety protocols is paramount for all researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE): The First Line of Defense
The use of appropriate personal protective equipment is mandatory to prevent direct contact with this compound. The following table summarizes the required PPE for handling this cytotoxic compound.
| Body Part | Required PPE | Specifications |
| Hands | Double Nitrile Gloves | Chemotherapy-rated, powder-free. The outer glove should be changed immediately if contaminated.[5] |
| Body | Disposable Gown | Lint-free, low-permeability fabric with a solid front, back closure, and long sleeves. Cuffs should be tucked under the outer glove.[5] |
| Eyes | Safety Goggles | Chemical splash goggles with side shields are required to protect against splashes and aerosols.[5] |
| Respiratory | N95 Respirator or Higher | Mandatory when handling the powder form of the compound or when there is a risk of aerosolization.[5] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
All handling of this compound, particularly in its powdered form, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent the generation and spread of aerosols.[3][5]
Preparation and Handling:
-
Designated Area: All work with this compound should be performed in a designated area to prevent cross-contamination.[5]
-
Donning PPE: Before beginning any procedure, correctly don all required PPE in the following order: gown, inner gloves, respirator, safety goggles, and outer gloves over the gown's cuffs.[5]
-
Work Surface: Work on a disposable, absorbent pad to contain any potential spills.[6]
-
Aerosol Prevention: Handle the compound gently to avoid creating dust or aerosols.[5]
-
Labeling: Clearly label all containers with the compound's name, concentration, and appropriate hazard warnings.[5]
In Case of Exposure:
-
Skin Contact: Immediately remove any contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[5]
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Disposal Plan: Managing Cytotoxic Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal:
-
Cytotoxic Waste Containers: Use designated, leak-proof, and clearly labeled "Cytotoxic Waste" containers, which are often yellow or purple.[5]
-
Sharps: All needles, syringes, and other sharps contaminated with this compound must be placed in a designated cytotoxic sharps container.[5]
-
Contaminated PPE: All used PPE, including gloves, gowns, and respirators, must be disposed of in the cytotoxic waste container.[5]
-
Decontamination: After handling is complete, decontaminate all work surfaces with an appropriate cleaning agent.[5]
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
